molecular formula C11H15NO3 B020183 O,alpha-Dimethyltyrosine CAS No. 7383-30-4

O,alpha-Dimethyltyrosine

Katalognummer: B020183
CAS-Nummer: 7383-30-4
Molekulargewicht: 209.24 g/mol
InChI-Schlüssel: GSEIHXWCWAMTTH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

O,alpha-Dimethyltyrosine, also known as O,alpha-Dimethyltyrosine, is a useful research compound. Its molecular formula is C11H15NO3 and its molecular weight is 209.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality O,alpha-Dimethyltyrosine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about O,alpha-Dimethyltyrosine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

2-amino-3-(4-methoxyphenyl)-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-11(12,10(13)14)7-8-3-5-9(15-2)6-4-8/h3-6H,7,12H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSEIHXWCWAMTTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=C(C=C1)OC)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90551692
Record name O,alpha-Dimethyltyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90551692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7383-30-4
Record name O,alpha-Dimethyltyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90551692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Early research on the behavioral effects of tyrosine hydroxylase inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Early Research Paradigms & Mechanistic Insights

Executive Summary

The inhibition of Tyrosine Hydroxylase (TH)—the rate-limiting enzyme in catecholamine biosynthesis—represents a watershed moment in neuropsychopharmacology. Before the advent of selective receptor antagonists, TH inhibitors like


-methyl-p-tyrosine (

-MPT)
were the primary tools used to dissect the functional roles of dopamine (DA) and norepinephrine (NE).

This guide reconstructs the foundational research (circa 1965–1975) that established the "Catecholamine Hypothesis" of affective disorders and schizophrenia. It details the specific behavioral assays, experimental protocols, and mechanistic logic that allowed early scientists to distinguish between storage depletion (Reserpine) and synthesis inhibition (


-MPT).
Part 1: Mechanistic Foundation

To understand the behavioral readout, one must first understand the molecular blockade. TH catalyzes the conversion of L-Tyrosine to L-DOPA. By competitively inhibiting this step,


-MPT effectively shuts down the production of de novo catecholamines without directly damaging the nerve terminal.
The Biosynthetic Blockade

The following diagram illustrates the catecholamine synthesis pathway and the specific point of intervention by


-MPT.

TH_Pathway Tyrosine L-Tyrosine TH Tyrosine Hydroxylase Tyrosine->TH AMPT α-MPT (Inhibitor) AMPT->TH Competitive Inhibition DOPA L-DOPA TH->DOPA DA Dopamine DOPA->DA AADC NE Norepinephrine DA->NE DBH

Figure 1: The rate-limiting step of catecholamine synthesis.[1] ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">


-MPT competitively inhibits Tyrosine Hydroxylase, preventing the conversion of Tyrosine to L-DOPA and subsequently depleting Dopamine and Norepinephrine pools.
Part 2: The Prototypical Inhibitor ( -Methyl-p-Tyrosine)

While other inhibitors exist (e.g., 3-iodotyrosine),


-MPT  (Metyrosine) is the gold standard for behavioral research.
  • Pharmacodynamics: Acts as a competitive inhibitor of TH.

  • Kinetics: In rodents, peak brain catecholamine depletion occurs 2–4 hours post-intraperitoneal (i.p.) injection.

  • Selectivity: Unlike Reserpine, which destroys vesicular storage (affecting 5-HT, DA, and NE),

    
    -MPT is selective for catecholamines, leaving serotonin (5-HT) levels largely intact.
    

Key Causality: The behavioral effects of


-MPT are not immediate. They correlate with the gradual depletion of the "functional pool" of neurotransmitters—specifically the newly synthesized pool necessary for sustained release during high-activity states (e.g., amphetamine stimulation).
Part 3: Core Behavioral Assays & Findings

Early research focused on three primary behavioral domains: Spontaneous Locomotion, Amphetamine Antagonism, and Conditioned Avoidance.

1. Spontaneous Locomotor Activity
  • Observation:

    
    -MPT causes a dose-dependent reduction in spontaneous motor activity (sedation) and induces catalepsy at high doses.
    
  • Mechanism: Depletion of striatal dopamine.

  • Key Paper: Rech et al. (1966) demonstrated that behavioral depression parallels the time course of brain catecholamine depletion.

2. The Amphetamine Antagonism Assay (The "Litmus Test")

This was the most critical experiment of the era.

  • Hypothesis: If amphetamine works by releasing stored catecholamines,

    
    -MPT should not block it immediately. If it works by releasing newly synthesized catecholamines (or if the "new" pool is critical for maintaining the "stored" pool), 
    
    
    
    -MPT should block it.
  • Finding: Pre-treatment with

    
    -MPT completely abolishes amphetamine-induced hyperactivity and stereotypy.
    
  • Significance: This proved that amphetamine's stimulant effects are dependent on the ongoing synthesis of catecholamines.

3. Conditioned Avoidance Response (CAR)
  • Protocol: Rats learn to avoid a shock by moving to a safe zone upon hearing a tone.

  • Finding:

    
    -MPT selectively inhibits the avoidance response without inhibiting the escape response (reaction to the shock itself).
    
  • Implication: This profile (Inhibition of CAR without sedation/motor failure) is the hallmark of antipsychotic activity (neuroleptics).

Part 4: Experimental Protocols

The following protocols are reconstructed from the foundational literature (Weissman et al., 1966; Dominic & Moore, 1969). These are self-validating systems : the inclusion of the "Rescue" arm (L-DOPA) confirms that the observed deficits are due to DA/NE depletion and not off-target toxicity.

Protocol A: Amphetamine Antagonism Assay

Objective: To determine if a test compound relies on catecholamine synthesis for its stimulant effect.

Reagents:

  • 
    -MPT:  Suspension in 0.5% methylcellulose (or ester form in saline).
    
  • d-Amphetamine Sulfate: Dissolved in 0.9% saline.

  • L-DOPA: (Optional Rescue) Dissolved in slightly acidic saline.

Workflow Diagram:

Protocol_Workflow T_Minus_4 T = -4 Hours Pre-Treatment Group_A Group A: Vehicle + Amphetamine (Control: Hyperactivity) T_Minus_4->Group_A Vehicle i.p. Group_B Group B: α-MPT + Amphetamine (Test: Blockade?) T_Minus_4->Group_B α-MPT (200 mg/kg) Group_C Group C: α-MPT + Vehicle (Baseline Depletion) T_Minus_4->Group_C α-MPT (200 mg/kg) T_Minus_0 T = 0 Hours Challenge Injection T_Plus_30 T = +30 Mins Observation Phase T_Minus_0->T_Plus_30 Amphetamine (2-5 mg/kg) Analysis Data Analysis (Stereotypy/Locomotion) T_Plus_30->Analysis Group_A->T_Minus_0 Group_B->T_Minus_0 Group_C->T_Minus_0

Figure 2: Experimental timeline for assessing the interaction between TH inhibition and amphetamine-induced psychomotor stimulation.

Step-by-Step Methodology:

  • Acclimatization: Habituate male Sprague-Dawley rats to the locomotor chambers for 60 minutes to reduce exploratory noise.

  • Pre-treatment (T = -4h): Administer

    
    -MPT (200 mg/kg, i.p.) or Vehicle.
    
    • Why 4 hours? To allow sufficient depletion of the functional catecholamine pool.

  • Challenge (T = 0): Administer d-Amphetamine (2.0 mg/kg, i.p.).

  • Observation (T = +30m to +120m): Measure locomotor counts (photobeam breaks) and score stereotypy (repetitive head movements, sniffing).

  • Validation Criteria:

    • Vehicle/Amphetamine group must show >300% increase in activity over baseline.

    • 
      -MPT/Vehicle group must show ~50% reduction in baseline activity.
      
    • Success:

      
      -MPT/Amphetamine group shows activity levels similar to 
      
      
      
      -MPT/Vehicle (complete blockade).
Part 5: Data Synthesis & Comparative Analysis

The following table summarizes how


-MPT differentiates itself from other agents of that era.
Feature

-Methyl-p-tyrosine (

-MPT)
Reserpine
Mechanism Competitive inhibition of TH (Synthesis block)Irreversible blockade of VMAT (Storage depletion)
Target Neurotransmitters Dopamine, NorepinephrineDA, NE, Serotonin (5-HT)
Onset of Action Slow (2-4 hours)Slow (hours to days)
Effect on Amphetamine Blocks hyperactivityDoes NOT block (may enhance)
Reversal Agent L-DOPA (bypasses TH step)L-DOPA (temporarily)
Behavioral Profile Sedation, Catalepsy, Anti-CARProfound sedation, Ptosis, Depression
References
  • Spector, S., Sjoerdsma, A., & Udenfriend, S. (1965). Blockade of endogenous norepinephrine synthesis by

    
    -methyl-tyrosine, an inhibitor of tyrosine hydroxylase.[2] Journal of Pharmacology and Experimental Therapeutics.
     (Context: Foundational paper on biochemical depletion).
    
  • Weissman, A., Koe, B. K., & Tenen, S. S. (1966). Antiamphetamine effects following inhibition of tyrosine hydroxylase. Journal of Pharmacology and Experimental Therapeutics. (Context: The definitive study on amphetamine antagonism).

  • Rech, R. H., Borys, H. K., & Moore, K. E. (1966). Alterations in behavior and brain catecholamine levels in rats treated with alpha-methyltyrosine.[3] Journal of Pharmacology and Experimental Therapeutics. (Context: Established the correlation between depletion levels and locomotor sedation).

  • Corrodi, H., & Hanson, L. C. (1966). Central effects of an inhibitor of tyrosine hydroxylation. Psychopharmacologia. (Context: Early differentiation of catecholamine vs. serotonin behavioral effects).

  • Dominic, J. A., & Moore, K. E. (1969). Acute effects of alpha-methyltyrosine on brain catecholamine levels and on spontaneous and amphetamine-stimulated motor activity in mice.[4] Archives Internationales de Pharmacodynamie et de Therapie.[4] (Context: Refined protocols for motor activity assays).

Sources

Methodological & Application

Application Note: A Robust HPLC-UV Method for the Quantification of O,alpha-Dimethyltyrosine in Human Plasma

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed protocol for the quantification of O,alpha-Dimethyltyrosine in human plasma using High-Performance Liquid Chromatography (HPLC) with UV detection. O,alpha-Dimethyltyrosine is a methylated derivative of the amino acid L-tyrosine, with potential applications in biochemical and pharmaceutical research.[1][2] The method described herein is designed for researchers, scientists, and drug development professionals requiring a reliable and reproducible technique for pharmacokinetic or metabolic studies. The protocol outlines a straightforward protein precipitation method for sample preparation and a reversed-phase HPLC method for chromatographic separation and quantification.

Introduction: The Rationale for O,alpha-Dimethyltyrosine Quantification

O,alpha-Dimethyltyrosine, with the chemical name (2S)-2-amino-3-(4-methoxyphenyl)-2-methylpropanoic acid, is a synthetic derivative of L-tyrosine.[3] Its structural modifications, specifically the methylation at the hydroxyl (O) and alpha-carbon positions, lead to altered physicochemical and biological properties compared to its parent amino acid, including increased lipophilicity.[1] These modifications make it a compound of interest in various research areas, including its potential role as an inhibitor of enzymes like tyrosine hydroxylase, which is involved in neurotransmitter synthesis.[1][2]

Accurate quantification of O,alpha-Dimethyltyrosine in biological matrices such as plasma is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile. This knowledge is fundamental in preclinical and clinical development. This application note provides a comprehensive, step-by-step guide for a robust and validated HPLC-UV method suitable for this purpose.

Principle of the Method

The method is based on the principle of protein precipitation to extract O,alpha-Dimethyltyrosine from the plasma matrix, followed by chromatographic separation on a reversed-phase C18 column. An internal standard is incorporated to ensure accuracy and precision by correcting for variations during sample processing and injection.[4] Quantification is achieved by monitoring the UV absorbance of the analyte and the internal standard at a specified wavelength.

Materials and Reagents

Chemicals and Solvents
  • O,alpha-Dimethyltyrosine reference standard (>98% purity)

  • Internal Standard (IS): Norvaline or a structurally similar, non-endogenous amino acid[5]

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Trichloroacetic acid (TCA) or Perchloric acid (PCA)

  • Orthophosphoric acid (85%)

  • Sodium hydroxide

  • Ultrapure water (18.2 MΩ·cm)

Equipment
  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Microcentrifuge

  • Vortex mixer

  • Analytical balance

  • pH meter

  • Syringe filters (0.22 µm)

Experimental Protocols

Preparation of Standard Solutions

Stock Solutions (1 mg/mL):

  • O,alpha-Dimethyltyrosine: Accurately weigh and dissolve 10 mg of O,alpha-Dimethyltyrosine in 10 mL of a 50:50 (v/v) methanol:water solution.

  • Internal Standard (Norvaline): Accurately weigh and dissolve 10 mg of Norvaline in 10 mL of ultrapure water.

Working Standard Solutions:

  • Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to create calibration standards ranging from 0.1 µg/mL to 50 µg/mL.

  • Prepare a working internal standard solution of 10 µg/mL by diluting the IS stock solution with the mobile phase.

Sample Preparation: Protein Precipitation

The complex nature of plasma, with its high protein content, necessitates a cleanup step to prevent column fouling and interference with the analyte signal. Protein precipitation is a rapid and effective method for this purpose.

G plasma 100 µL Plasma Sample is Add 10 µL of Internal Standard (10 µg/mL) plasma->is vortex1 Vortex for 30 seconds is->vortex1 ppt Add 200 µL of 10% TCA vortex1->ppt vortex2 Vortex for 1 minute ppt->vortex2 centrifuge Centrifuge at 10,000 x g for 10 min vortex2->centrifuge supernatant Collect Supernatant centrifuge->supernatant filter Filter through 0.22 µm syringe filter supernatant->filter hplc Inject into HPLC filter->hplc

Figure 1: Workflow for plasma sample preparation.

Step-by-Step Protocol:

  • Pipette 100 µL of the plasma sample into a microcentrifuge tube.

  • Add 10 µL of the 10 µg/mL internal standard working solution.

  • Vortex the mixture for 30 seconds to ensure homogeneity.

  • Add 200 µL of ice-cold 10% (w/v) trichloroacetic acid to precipitate the plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube.

  • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • The sample is now ready for injection into the HPLC system.

HPLC Conditions

The chromatographic conditions are optimized to achieve good resolution between O,alpha-Dimethyltyrosine, the internal standard, and any endogenous plasma components. Given the aromatic ring in its structure, UV detection is a suitable choice. O-methylated tyrosine derivatives have been shown to have a UV absorbance maximum around 275 nm.[6]

ParameterRecommended Condition
Column C18 Reversed-Phase (4.6 x 150 mm, 5 µm)
Mobile Phase Isocratic: 30% Methanol, 70% 20 mM Phosphate Buffer (pH 3.0)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30°C
UV Detection 275 nm
Run Time 10 minutes

Rationale for Parameter Selection:

  • C18 Column: The non-polar nature of the C18 stationary phase is well-suited for retaining and separating moderately polar compounds like O,alpha-Dimethyltyrosine.

  • Mobile Phase: The combination of methanol and a phosphate buffer provides good separation efficiency. The acidic pH ensures that the carboxylic acid group of the analyte is protonated, leading to better retention and peak shape on the reversed-phase column.

  • UV Detection at 275 nm: This wavelength is selected based on the expected absorbance maximum for the 4-methoxyphenyl chromophore, providing good sensitivity for detection.[6][7]

Method Validation

For reliable and reproducible results, the analytical method should be validated according to established guidelines. Key validation parameters include:

Validation ParameterDescription
Linearity A calibration curve should be constructed by plotting the peak area ratio (analyte/IS) against the concentration of the calibration standards. A linear regression analysis should yield a correlation coefficient (r²) of >0.99.
Accuracy and Precision Assessed by analyzing quality control (QC) samples at low, medium, and high concentrations in triplicate on three different days. Accuracy should be within 85-115%, and the coefficient of variation (CV) for precision should be <15%.
Limit of Detection (LOD) The lowest concentration of the analyte that can be reliably detected, typically determined at a signal-to-noise ratio of 3.
Limit of Quantification (LOQ) The lowest concentration of the analyte that can be quantified with acceptable accuracy and precision, typically determined at a signal-to-noise ratio of 10.
Selectivity The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. This is assessed by analyzing blank plasma samples to check for interfering peaks at the retention times of the analyte and IS.
Recovery The efficiency of the sample preparation method is determined by comparing the analyte response in a pre-extracted spiked sample to a post-extracted spiked sample.

Data Analysis and Quantification

The concentration of O,alpha-Dimethyltyrosine in the plasma samples is calculated using the linear regression equation derived from the calibration curve:

y = mx + c

Where:

  • y is the peak area ratio of O,alpha-Dimethyltyrosine to the internal standard.

  • m is the slope of the calibration curve.

  • x is the concentration of O,alpha-Dimethyltyrosine.

  • c is the y-intercept of the calibration curve.

Conclusion

The HPLC-UV method detailed in this application note provides a robust and reliable approach for the quantification of O,alpha-Dimethyltyrosine in human plasma. The simple protein precipitation sample preparation and straightforward isocratic HPLC method make it suitable for routine analysis in a research or drug development setting. Proper method validation is essential to ensure the accuracy and precision of the results.

References

  • PubChem. O,alpha-dimethyl-l-tyrosine. Available from: [Link]

  • GSRS. O,.ALPHA.-DIMETHYL-L-TYROSINE HYDROCHLORIDE. Available from: [Link]

  • MDPI. Biochemical Properties and Physiological Roles of Tyrosine Aminotransferases in Olive (Olea europaea L.). Available from: [Link]

  • PubChem. O,alpha-Dimethyl-L-tyrosine Hydrochloride. Available from: [Link]

  • National Institutes of Health. Tyrosine-derived stimuli responsive, fluorescent amino acids. Available from: [Link]

  • National Institutes of Health. UV–Vis spectroscopy of tyrosine side-groups in studies of protein structure. Part 1. Available from: [Link]

  • ResearchGate. What are the internal standards that can be used for the analysis of amino acids (Pre-Column derivatization by 6-Aminoquinoline) using HPLC?. Available from: [Link]

  • IROA Technologies. How Amino Acid Internal Standards Are Used in Quantitative Testing. Available from: [Link]

  • Oregon Medical Laser Center. Tyrosine. Available from: [Link]

  • SciSpace. UV–Vis spectroscopy of tyrosine side-groups in studies of protein structure. Part 2: selected applications. Available from: [Link]

  • Waters Corporation. Amino Acid Analysis Kits & Reference Standards for HPLC. Available from: [Link]

  • ResearchGate. UV–Vis spectroscopy of tyrosine side-groups in studies of protein structure. Part 1: basic principles and properties of tyrosine chromophore. Available from: [Link]

  • ResearchGate. What internal standard can be used for the analysis of amino acids and organic acids by HPLC (wath ever the type of HPLC used)?. Available from: [Link]

  • National Institutes of Health. Characteristics of tyrosinate fluorescence emission in alpha- and beta-purothionins. Available from: [Link]

Sources

Application Notes and Protocols for the Administration of O,alpha-Dimethyltyrosine in Rodent Models

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Precision Tool for Catecholamine Research

O,alpha-Dimethyl-L-tyrosine is a synthetically modified, non-essential amino acid derivative of L-tyrosine, also identified as (2S)-2-Amino-3-(4-methoxyphenyl)-2-methylpropanoic acid[1]. Its unique structure, featuring methyl groups at both the alpha-carbon and the oxygen of the phenolic hydroxyl group, confers distinct chemical and biological properties. These modifications make it a subject of significant interest in neuropharmacology and biochemistry[1].

Primarily, O,alpha-Dimethyl-L-tyrosine functions as an inhibitor of Tyrosine Hydroxylase (TH), the rate-limiting enzyme in the biosynthesis of catecholamines, including dopamine, norepinephrine (noradrenaline), and epinephrine (adrenaline)[2][3]. By competitively inhibiting this crucial first step, the compound allows researchers to acutely and reversibly deplete catecholamine levels in the central and peripheral nervous systems. This makes it an invaluable tool for investigating the roles of these neurotransmitters in a wide array of physiological and pathological processes, from motor control and reward pathways to models of Parkinson's disease, depression, and stress responses[3].

This guide provides a comprehensive framework for the preparation and administration of O,alpha-Dimethyl-L-tyrosine to rodent models, grounded in established pharmacological principles and animal welfare standards.

Mechanism of Action: Intercepting Catecholamine Synthesis

To appreciate the utility of O,alpha-Dimethyl-L-tyrosine, it is essential to understand its point of intervention in the catecholamine synthesis pathway. The process begins with the amino acid L-tyrosine, which is actively transported into neurons. Tyrosine Hydroxylase (TH) then hydroxylates L-tyrosine to form L-DOPA. This conversion is the slowest, rate-limiting step in the entire cascade[4]. O,alpha-Dimethyl-L-tyrosine, as an analog of the natural substrate, competes for the active site of TH, effectively blocking the production of L-DOPA and, consequently, all downstream catecholamines[2][3].

Catecholamine_Pathway cluster_neuron Catecholaminergic Neuron cluster_inhibition Pharmacological Intervention Tyrosine L-Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA Tyrosine Hydroxylase (TH) Dopamine Dopamine L_DOPA->Dopamine DOPA Decarboxylase Norepinephrine Norepinephrine Dopamine->Norepinephrine Dopamine β-hydroxylase Inhibitor O,alpha-Dimethyltyrosine Inhibitor->L_DOPA  Inhibits

Caption: Catecholamine synthesis pathway and point of inhibition.

Experimental Planning and Dosage Considerations

While no definitive dosage for O,alpha-Dimethyl-L-tyrosine has been established in the literature, data from the closely related and extensively studied compound, alpha-methyl-p-tyrosine (α-MT) , provides an excellent starting point for dose-range finding studies. Researchers must empirically determine the optimal dose for their specific model and experimental question.

Key Considerations:

  • Dose-Response: Always conduct a pilot study to determine the dose-response relationship for catecholamine depletion and any behavioral effects.

  • Toxicity: High doses of α-MT are associated with side effects such as sedation, weight loss, and dehydration in rats[5]. Monitor animals closely for similar adverse effects.

  • Pharmacokinetics: The elimination of α-MT is delayed at higher doses[5]. The onset and duration of action for O,alpha-Dimethyl-L-tyrosine should be characterized to align with the experimental timeline.

  • Controls: A vehicle-only control group is mandatory to ensure that the observed effects are due to the compound and not the administration procedure or vehicle.

CompoundSpeciesDose RangeRouteNotesReference
D,L-alpha-methyl-p-tyrosine (α-MT) Rat0.407 - 1.02 mmol/kgi.p.Higher dose caused sedation and dehydration. Catecholamine depletion was dose-dependent.[5]
L-Tyrosine Rat500 mg/kgi.p.Used in studies of acute amino acid loading to assess effects on brain metabolism and NGF levels.[6][7]

Note: The molecular weight of O,alpha-Dimethyl-L-tyrosine is 209.25 g/mol , and its hydrochloride salt is 245.70 g/mol [8]. Dosages should be calculated accordingly.

Protocol 1: Preparation of Dosing Solution

A significant advantage of O,alpha-Dimethyl-L-tyrosine is its high solubility in polar solvents, which simplifies formulation[1]. Sterile saline or phosphate-buffered saline (PBS) are the recommended vehicles.

Materials:

  • O,alpha-Dimethyl-L-tyrosine powder

  • Sterile 0.9% Sodium Chloride (Saline) or PBS, pH 7.4

  • Sterile conical tubes (15 mL or 50 mL)

  • Vortex mixer

  • Sterile filter (0.22 µm) and sterile syringe for filtration

Procedure:

  • Calculate Required Mass: Based on the desired dose (e.g., in mg/kg), the average weight of the animals, and the desired injection volume (e.g., 5 mL/kg), calculate the total mass of O,alpha-Dimethyl-L-tyrosine needed.

    • Example Calculation: For a 200 mg/kg dose in a 250g rat with an injection volume of 5 mL/kg:

      • Dose per rat = 200 mg/kg * 0.25 kg = 50 mg

      • Injection volume = 5 mL/kg * 0.25 kg = 1.25 mL

      • Required concentration = 50 mg / 1.25 mL = 40 mg/mL

  • Dissolution: Weigh the calculated mass of the compound and add it to a sterile conical tube. Add approximately 80% of the final required volume of sterile saline or PBS.

  • Mixing: Vortex the solution until the powder is completely dissolved. O,alpha-Dimethyl-L-tyrosine should dissolve readily in aqueous solutions[1].

  • Volume Adjustment: Add sterile saline or PBS to reach the final calculated volume.

  • Sterilization: Draw the solution into a sterile syringe and pass it through a 0.22 µm sterile filter into a new sterile tube or vial. This ensures the final dosing solution is free of microbial contaminants.

  • Storage: Store the prepared solution at 4°C for short-term use. For long-term storage, consult the manufacturer's data sheet; freezing aliquots at -20°C may be appropriate. Always allow the solution to return to room temperature before administration.

Protocol 2: Administration via Intraperitoneal (I.P.) Injection

I.P. injection is a common, rapid, and effective route for systemic administration in rodents.

IP_Workflow cluster_prep Preparation cluster_admin Administration cluster_post Post-Procedure A Animal Acclimatization B Calculate Dose & Prepare Solution A->B C Warm Solution to Room Temp. B->C D Weigh Animal & Calculate Volume C->D E Properly Restrain Animal D->E F Locate Injection Site (Lower Right Quadrant) E->F G Insert Needle (30-40° angle) F->G H Aspirate to Check Placement G->H I Inject Compound Smoothly H->I J Return Animal to Home Cage I->J K Monitor for Adverse Effects J->K L Record Procedure Details K->L

Caption: Standard workflow for intraperitoneal (I.P.) injection.

Materials:

  • Prepared O,alpha-Dimethyl-L-tyrosine dosing solution

  • Sterile syringes (1 mL or 3 mL)

  • Sterile needles (25-27 gauge for mice, 23-25 gauge for rats)[9]

  • Animal scale

  • 70% Ethanol for disinfection (optional, per institutional guidelines)

Procedure:

  • Dose Calculation: Weigh the animal immediately before injection to calculate the precise volume to be administered.

  • Syringe Preparation: Draw the calculated volume of the dosing solution into a sterile syringe.

  • Restraint: Restrain the mouse or rat securely according to institutional guidelines. For rats, a two-person technique is often recommended[9]. The animal should be positioned so its abdomen is accessible and tilted slightly head-down to move organs away from the injection site.

  • Site Identification: Identify the injection site in the lower right abdominal quadrant. This location avoids the cecum (which lies on the left) and the urinary bladder[9][10].

  • Injection: Insert the needle, bevel up, at a 30-40° angle into the peritoneal cavity[9].

  • Aspiration: Gently pull back on the plunger. If you see yellow fluid (urine), reddish fluid (blood), or greenish-brown material (intestinal contents), withdraw the needle and reinject at a different site with a fresh needle and syringe. Negative pressure (no fluid entering the syringe) confirms correct placement[10].

  • Administration: Inject the solution smoothly and steadily.

  • Withdrawal: Remove the needle and return the animal to its home cage.

SpeciesNeedle GaugeMax Injection VolumeReference
Mouse 25 - 27 G10 mL/kg (0.25 mL for 25g mouse)[9]
Rat 23 - 25 G10 mL/kg (2.5 mL for 250g rat)[9]

Protocol 3: Administration via Oral Gavage

Oral gavage is used when direct delivery to the stomach is required, bypassing taste aversion and ensuring precise dosage. This procedure requires significant training to perform safely.

Materials:

  • Prepared O,alpha-Dimethyl-L-tyrosine dosing solution

  • Appropriately sized oral gavage needles (flexible or curved with a ball-tip)

    • Mouse: 18-20 gauge, 1.5 inches long[11]

    • Rat: 16-18 gauge, 2-3 inches long[11]

  • Syringes

Procedure:

  • Measure Tube Length: Before the first use on an animal, measure the gavage needle from the tip of the animal's nose to the last rib (xiphoid process). Mark the tube at the nose; do not insert it past this mark to prevent stomach perforation[11][12].

  • Restraint: Restrain the animal firmly, ensuring the head and body are aligned vertically to create a straight path to the esophagus[12][13].

  • Insertion: Gently insert the gavage needle into the diastema (the gap behind the incisors) and advance it along the upper palate towards the back of the throat[11].

  • Passage into Esophagus: The animal should swallow as the tube reaches the pharynx. Allow the tube to pass gently into the esophagus. Never force the tube. If resistance is met, withdraw and start again[12].

  • Administration: Once the tube is in place, administer the solution slowly and steadily.

  • Withdrawal: After administration, remove the gavage tube in a smooth, single motion.

  • Monitoring: Observe the animal for any signs of respiratory distress, which could indicate accidental administration into the trachea.

Post-Administration Monitoring and Welfare

Following administration, animals must be monitored closely.

  • Immediate Monitoring (10-15 minutes): Observe for any acute distress, such as abnormal breathing or mobility issues, especially after oral gavage[14].

  • Short-Term Monitoring (1-4 hours): Watch for the onset of expected pharmacological effects (e.g., sedation, hypoactivity) based on dose-finding studies and data from related compounds like α-MT[5].

  • Daily Monitoring: Check for general signs of health, including posture, activity level, hydration status, and body weight for the duration of the study. High doses of catecholamine synthesis inhibitors can cause weight loss[5].

  • Record Keeping: Meticulously document all procedures, including the compound administered, dose, volume, route, time, and any observations on the animal's health and behavior[14].

References

  • Andén, N. E., Magnusson, T., & Stock, G. (1973). Dose-dependent pharmacokinetics of alpha-methyl-p-tyrosine (alpha-MT) and comparison of catecholamine turnover rates after two doses of alpha-MT. Naunyn-Schmiedeberg's archives of pharmacology, 279(2), 153–166.
  • Ferreira, G. K., Scaini, G., Carvalho-Silva, M., Gomes, L. M., Borges, L. S., Vieira, J. S., Constantino, L. S., Ferreira, G. C., Schuck, P. F., & Streck, E. L. (2012). Effect of L-tyrosine in vitro and in vivo on energy metabolism parameters in brain and liver of young rats. Metabolic brain disease, 27(4), 557–565.
  • Ferreira, G. K., et al. (2012). Effect of Acute Administration of L-Tyrosine on Oxidative Stress Parameters in Brain of Young Rats. ResearchGate. Available at: [Link]

  • McTavish, S. F., Callado, L., Cowen, P. J., & Sharp, T. (1999). Comparison of the effects of alpha-methyl-p-tyrosine and a tyrosine-free amino acid load on extracellular noradrenaline in the rat hippocampus in vivo. Journal of psychopharmacology (Oxford, England), 13(4), 379–384.
  • Steenbergen, L., Sellaro, R., Hommel, B., & Colzato, L. S. (2015). Neuro-Cognitive Effects of Acute Tyrosine Administration on Reactive and Proactive Response Inhibition in Healthy Older Adults. eNeuro, 2(4), ENEURO.0035-15.2015.
  • Jaskiw, G. E., & Bongiovanni, M. J. (2013). L-Tyrosine Availability Affects Basal and Stimulated Catecholamine Indices in Prefrontal Cortex and Striatum of the Rat. ACS chemical neuroscience, 4(11), 1461–1469.
  • Banderet, L. E., & Lieberman, H. R. (1989). Treatment with tyrosine, a neurotransmitter precursor, reduces environmental stress in humans. Brain research bulletin, 22(4), 759–762.
  • Kinuya, S., et al. (2012). Pharmacokinetics of 3-[125I]iodo-alpha-methyl-L-tyrosine, a tumor imaging agent, after probenecid loading in mice implanted with colon cancer DLD-1 cells. Annals of nuclear medicine, 26(4), 340–346.
  • Schuck, P. F., Ferreira, G. C., Vieira, J. S., Constantino, L. S., de Souza, A. P., Scaini, G., & Streck, E. L. (2009). Effect of acute and chronic administration of L-tyrosine on nerve growth factor levels in rat brain. Neurochemical research, 34(12), 2160–2164.
  • UBC Animal Care Committee. (2021). TECH 09a - Oral Dosing (Gavage) in Adult Mice SOP. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 121230894, O,alpha-Dimethyl-L-tyrosine Hydrochloride. Retrieved from [Link].

  • Caring Sunshine. (n.d.). Relationship: Specific Neurotransmitters and l-tyrosine. Available at: [Link]

  • UBC Animal Care Services. (n.d.). Intraperitoneal (IP) Injection in Rats and Mice SOP. Available at: [Link]

  • Engelman, K., & Sjoerdsma, A. (1969). alpha-Methyl-p-tyrosine: a review of its pharmacology and clinical use. Drugs, 1(1), 10-17.
  • Al-Asmakh, M., Al-Khelaifi, F., & Al-Marri, A. (2020). Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus. F1000Research, 9, 132.
  • de Vries, N. A., Zhao, J., & van Tinteren, H. (2011). Clinical Pharmacokinetics of Tyrosine Kinase Inhibitors Focus on 4-Anilinoquinazolines. Clinical pharmacokinetics, 50(12), 771–791.
  • Defense Technical Information Center. (n.d.). Treatment with Tyrosine, a Neurotransmitter Precursor, Reduces Environmental Stress in Humans. Available at: [Link]

  • Balboni, G., et al. (2009). Role of 2′,6′-Dimethyl-L-Tyrosine (Dmt) in Some Opioid Lead Compounds. Molecules (Basel, Switzerland), 14(1), 126–138.
  • Queen's University. (2011). Intraperitoneal Injection in Rats. Available at: [Link]

  • Virginia Tech. (2017). SOP: Mouse Oral Gavage. Available at: [Link]

  • Washington State University IACUC. (2021). Standard Operating Procedures for Oral Gavage in Mice and Rats. Available at: [Link]

  • van de Rest, O., et al. (2022). A single dose of the catecholamine precursor Tyrosine reduces physiological arousal and decreases decision thresholds in reinforcement learning and temporal discounting. bioRxiv.
  • The University of Queensland. (2024). LAB_028 Injections - Intra-peritoneal (IP) in Mice, Rats and Neonates. Available at: [Link]

  • Procedures with Care. (n.d.). Intraperitoneal Injection in the Rat. Available at: [Link]

  • Taylor & Francis Online. (n.d.). Alpha methyl p tyrosine – Knowledge and References. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3125, alpha-Methyl-p-tyrosine. Retrieved from [Link].

Sources

Application Notes & Protocols: O,alpha-Dimethyltyrosine (Metyrosine) for Modulating Catecholamine Levels in Preclinical Studies

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of O,alpha-Dimethyltyrosine in Catecholamine Research

O,alpha-Dimethyltyrosine, more commonly known as metyrosine or α-Methyl-p-tyrosine (AMPT), is a potent and specific inhibitor of the enzyme tyrosine hydroxylase (TH).[1][2][3] Tyrosine hydroxylase catalyzes the conversion of tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA), which is the rate-limiting step in the biosynthesis of all catecholamines, including dopamine, norepinephrine, and epinephrine.[1][4][5] By competitively inhibiting this crucial enzyme, metyrosine provides researchers with a powerful pharmacological tool to acutely and reversibly deplete catecholamine levels in various biological systems.[1][6] This capability allows for the systematic investigation of the roles of catecholamines in a wide array of physiological and pathological processes.

While clinically used for the management of pheochromocytoma, a condition characterized by excessive catecholamine production, its application in preclinical research is far broader.[6][7][8] It is instrumental in studies related to neurodegenerative disorders like Parkinson's disease, psychiatric conditions, addiction, and stress responses.[9][10][11] These application notes provide an in-depth guide to the mechanism, experimental design considerations, and detailed protocols for the effective use of metyrosine in a preclinical research setting.

Mechanism of Action: Competitive Inhibition of Tyrosine Hydroxylase

Metyrosine's efficacy stems from its structural similarity to tyrosine, the natural substrate for tyrosine hydroxylase.[1] This resemblance allows it to bind to the active site of the enzyme, thereby preventing the binding and subsequent hydroxylation of endogenous tyrosine.[1] This competitive inhibition effectively halts the catecholamine synthesis cascade at its very first and most critical step.[4][5] The result is a significant, dose-dependent reduction in the levels of dopamine, norepinephrine, and epinephrine in both the central and peripheral nervous systems. The maximal reduction in catecholamines is typically observed within 2 to 3 days of initiating treatment.[3][12] Upon discontinuation of the drug, catecholamine levels generally return to baseline within 3 to 4 days.[12]

Catecholamine Synthesis Inhibition cluster_pathway Endogenous Catecholamine Synthesis cluster_inhibition Pharmacological Intervention Tyrosine L-Tyrosine LDOPA L-DOPA Tyrosine->LDOPA Tyrosine Hydroxylase (TH) Dopamine Dopamine LDOPA->Dopamine DOPA Decarboxylase Norepinephrine Norepinephrine Dopamine->Norepinephrine Dopamine β- Hydroxylase Epinephrine Epinephrine Norepinephrine->Epinephrine PNMT Metyrosine O,alpha-Dimethyltyrosine (Metyrosine) TH_enzyme Tyrosine Hydroxylase Metyrosine->TH_enzyme Competitive Inhibition

Caption: Mechanism of Metyrosine Action.

Preclinical Experimental Design: Key Considerations

The successful implementation of metyrosine in preclinical studies requires careful planning. The following points represent critical expertise-driven considerations for robust experimental design.

1. Animal Model and Dosage Selection: The choice of animal model and the corresponding dosage of metyrosine are paramount. Doses can vary significantly between species. For instance, the acute toxicity (LD50) in female mice and rats is reported as 442 mg/kg and 752 mg/kg, respectively.[13] It is crucial to perform a dose-response study to determine the optimal dose that achieves the desired level of catecholamine depletion without causing undue sedation or other adverse effects.[13]

Animal ModelTypical Dosage Range (Intraperitoneal)Key Considerations
Mouse 100 - 250 mg/kgHigher metabolic rate may require more frequent dosing.
Rat 150 - 300 mg/kgSedation is a common side effect; monitor animal welfare closely.[13]

Causality: The dosage is a direct determinant of the extent of tyrosine hydroxylase inhibition. An insufficient dose will not produce a significant physiological effect, while an excessive dose can lead to profound sedation and motor impairment, confounding the interpretation of behavioral data.[13]

2. Route and Timing of Administration: Metyrosine is well absorbed after oral administration, but for precise and rapid effects in preclinical studies, intraperitoneal (i.p.) injection is common. The timing of administration relative to behavioral testing or tissue collection is critical. Peak inhibitory effects on catecholamine synthesis are typically observed a few hours post-administration, with a study in rats showing a significant reduction in nigral dopamine 45-150 minutes after infusion.[14]

3. Control Groups (A Self-Validating System): The inclusion of appropriate control groups is non-negotiable for data integrity.

  • Vehicle Control: This is the most critical control. Animals are injected with the same vehicle used to dissolve the metyrosine (e.g., saline, acidified saline). This accounts for any effects of the injection procedure or the vehicle itself.

  • Baseline Measurement: Where possible, a within-subjects design, measuring behavior or neurochemistry before and after drug administration, can be very powerful.

4. Verification of Catecholamine Depletion: It is essential to biochemically verify the extent of catecholamine depletion in a subset of animals or in the actual experimental subjects post-mortem. This validates that the observed physiological or behavioral effects are indeed correlated with the intended neurochemical changes. High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) is a highly sensitive and widely used method for this purpose.[15][16]

Preclinical Workflow start Start: Hypothesis Formulation acclimation Animal Acclimation & Baseline Assessment start->acclimation randomization Randomization to Groups (Vehicle vs. Metyrosine) acclimation->randomization administration Drug Administration (i.p. injection) randomization->administration testing Behavioral / Physiological Testing administration->testing collection Sample Collection (Brain Tissue, Blood, etc.) testing->collection analysis Neurochemical Analysis (e.g., HPLC-ECD) collection->analysis data_analysis Statistical Analysis & Interpretation analysis->data_analysis end End: Conclusion data_analysis->end

Caption: Standard Preclinical Experimental Workflow.

Detailed Protocols

Protocol 1: Preparation and Administration of Metyrosine for Rodent Studies

Objective: To prepare metyrosine for intraperitoneal (i.p.) injection in rodents to achieve systemic catecholamine depletion.

Materials:

  • O,alpha-Dimethyltyrosine (Metyrosine) powder

  • 0.9% Sterile Saline

  • 1N Hydrochloric Acid (HCl)

  • 1N Sodium Hydroxide (NaOH)

  • pH meter

  • Sterile syringes and needles (25-27 gauge)

  • Sterile microcentrifuge tubes or vials

Methodology:

  • Weighing: Accurately weigh the required amount of metyrosine powder based on the desired dose (e.g., 200 mg/kg) and the number and weight of the animals to be injected.

  • Solubilization (The "Why"): Metyrosine is very slightly soluble in water at neutral pH.[8] To dissolve it, an acidic environment is required. Add a small volume of 0.9% saline to the powder, then add 1N HCl dropwise while vortexing until the powder is fully dissolved.

  • pH Adjustment (Critical Step): The resulting solution will be highly acidic and damaging to tissues upon injection. It is imperative to adjust the pH back to a physiologically compatible range (pH 5.5-6.5). Slowly add 1N NaOH dropwise while continuously monitoring the pH with a calibrated meter. Be cautious, as the solution may precipitate if the pH becomes too high.

  • Final Volume Adjustment: Once the target pH is reached, add 0.9% saline to achieve the final desired concentration for injection (typically a volume of 5-10 ml/kg).

  • Sterilization: Filter the final solution through a 0.22 µm syringe filter into a sterile vial to ensure sterility before injection.

  • Administration: Administer the prepared solution to the animals via i.p. injection at the calculated volume. Administer an equivalent volume of the vehicle solution (saline adjusted to the same pH) to the control group.

Protocol 2: Quantification of Brain Catecholamines using HPLC-ECD

Objective: To quantify levels of dopamine and norepinephrine in brain tissue samples to verify the effect of metyrosine administration.

Materials:

  • Brain tissue samples (e.g., striatum, prefrontal cortex), snap-frozen.

  • Perchloric acid (PCA) solution (0.1 M) with an internal standard (e.g., 3,4-dihydroxybenzylamine - DHBA).

  • Homogenizer (sonicator or mechanical).

  • Refrigerated centrifuge.

  • HPLC system equipped with a reverse-phase C18 column and an electrochemical detector (ECD).[17]

  • Mobile phase (e.g., a buffered solution of methanol, sodium acetate, EDTA, and an ion-pairing agent like octanesulfonic acid, pH adjusted).

  • Catecholamine standards (Dopamine, Norepinephrine).

Methodology:

  • Sample Preparation (Self-Validation):

    • Weigh the frozen brain tissue.

    • Add a defined volume of ice-cold 0.1 M PCA containing the internal standard. The internal standard is crucial for accounting for variability in sample extraction and injection.

    • Homogenize the tissue thoroughly on ice until no visible particles remain.

    • Centrifuge the homogenate at high speed (e.g., 10,000 x g) for 10-15 minutes at 4°C to pellet proteins.

  • Extraction:

    • Carefully collect the supernatant, which contains the catecholamines.

    • Filter the supernatant through a 0.22 µm spin filter to remove any remaining particulate matter that could damage the HPLC column.

  • HPLC-ECD Analysis:

    • Inject a fixed volume (e.g., 20 µL) of the filtered supernatant onto the HPLC column.[18]

    • The catecholamines are separated based on their affinity for the stationary phase of the column.

    • As the separated compounds elute from the column, they pass through the electrochemical detector. The ECD applies a specific voltage, causing the catecholamines to oxidize, which generates an electrical signal.[15] The magnitude of this signal is directly proportional to the concentration of the analyte.

  • Data Quantification:

    • Create a standard curve by running known concentrations of dopamine and norepinephrine standards.

    • Identify the peaks in the sample chromatograms by comparing their retention times to those of the standards.

    • Quantify the concentration of each catecholamine in the sample by comparing its peak area (normalized to the internal standard's peak area) to the standard curve.

    • Express the final results as ng of catecholamine per mg of tissue weight.

Data Interpretation and Expected Outcomes

Administration of metyrosine is expected to cause a significant reduction in the tissue content of dopamine and norepinephrine compared to vehicle-treated controls. A dose of 1-4 g/day in humans can reduce catecholamine biosynthesis by up to 80%.[12] Similar percentage depletions can be expected in preclinical models with appropriate dosing. The behavioral or physiological outcomes will depend on the specific research question. For example, in motor studies, metyrosine-induced dopamine depletion can lead to reduced movement frequency.[14] It is crucial to correlate the magnitude of the neurochemical depletion with the observed functional changes.

References

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Metyrosine? Retrieved from Patsnap Synapse. [Link]

  • Pediatric Oncall. (n.d.). Metyrosine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose. Drug Index. [Link]

  • Patsnap Synapse. (2023, November 8). Decoding Metyrosine: A Comprehensive Study of its R&D Trends and Mechanism on Drug Target. Retrieved from Patsnap Synapse. [Link]

  • Medscape. (n.d.). Demser (metyrosine) dosing, indications, interactions, adverse effects, and more. Retrieved from Medscape. [Link]

  • Drugs.com. (2024, March 10). MetyroSINE Monograph for Professionals. [Link]

  • National Center for Biotechnology Information. (n.d.). Metyrosine. PubChem. Retrieved from [Link]

  • Dunn, A. J., & Berridge, C. W. (1987). Different acute effects of the tyrosine hydroxylase inhibitors alpha-methyl-p-tyrosine and 3-iodo-L-tyrosine on hypothalamic noradrenaline activity and adrenocorticotrophin release in the rat. Journal of Neurochemistry, 49(5), 1546–1551. [Link]

  • Drugs.com. (2025, June 5). Metyrosine: Package Insert / Prescribing Information. [Link]

  • Naranjo, J., et al. (2021). The Role for Metyrosine in the Treatment of Patients With Pheochromocytoma and Paraganglioma. JCEM Case Reports, 1(1). [Link]

  • EOCCO. (2024, June). metyrosine (Demser®). [Link]

  • ClinicalTrials.gov. (n.d.). Metyrosine (Demser®) for the Treatment of Psychotic Disorders in Patients With Velocardiofacial Syndrome. Retrieved from [Link]

  • Tan, Y. L., et al. (2024). Tyrosine Hydroxylase Inhibitors and Dopamine Receptor Agonists Combination Therapy for Parkinson's Disease. International Journal of Molecular Sciences, 25(9), 4643. [Link]

  • National Center for Biotechnology Information. (n.d.). Biosynthesis of Catecholamines. Basic Neurochemistry. Retrieved from [Link]

  • Sifaoui, I., et al. (2024). The High-Precision Liquid Chromatography with Electrochemical Detection (HPLC-ECD) for Monoamines Neurotransmitters and Their Metabolites: A Review. Molecules, 29(2), 496. [Link]

  • JJ Medicine. (2017, September 19). Catecholamine Biosynthesis Pathway. YouTube. [Link]

  • protocols.io. (2024, January 29). High-performance liquid chromatography with electrochemical detection of monoamine neurotransmitters and metabolites. [Link]

  • MDPI. (n.d.). Tyrosine Hydroxylase Inhibitors and Dopamine Receptor Agonists Combination Therapy for Parkinson's Disease. Retrieved from [Link]

  • ResearchGate. (2015, December 1). Could anyone please suggest a protocol for measure catecholamine content by HPLC in pig kidney tissue?. [Link]

  • National Center for Biotechnology Information. (n.d.). Structural mechanism for tyrosine hydroxylase inhibition by dopamine and reactivation by Ser40 phosphorylation. Retrieved from [Link]

  • SMPDB. (2013, August 1). Catecholamine Biosynthesis. Retrieved from [Link]

  • JASCO Global. (2021, November 9). Analysis of Catecholamines by Electrochemical Detector (ECD). [Link]

  • Salvatore, M. F., et al. (2018). Tyrosine Hydroxylase Inhibition in Substantia Nigra Decreases Movement Frequency. Molecular Neurobiology, 56(6), 4048–4057. [Link]

  • ResearchGate. (n.d.). Pathway of catecholamine biosynthesis. Synthesis of epinephrine and.... Retrieved from [Link]

  • National Center for Biotechnology Information. (2018, March 1). A Convenient Method for Extraction and Analysis with High-Pressure Liquid Chromatography of Catecholamine Neurotransmitters and Their Metabolites. Retrieved from [Link]

  • Pixorize. (n.d.). Catecholamine Synthesis & Breakdown Mnemonic for USMLE. Retrieved from [Link]

Sources

O,alpha-Dimethyltyrosine as a reagent in biochemical assays

Application Note: O, -Dimethyltyrosine as a Reagent in Biochemical Assays

Introduction & Mechanistic Overview

O,


-Dimethyltyrosine

1

metabolic stabilitytransporter specificity
Chemical Identity[2]
  • IUPAC Name: (2S)-2-amino-3-(4-methoxyphenyl)-2-methylpropanoic acid[1]

  • Core Modifications:

    • 
      -Methylation:  Introduces steric hindrance that blocks 
      
      
      -proton abstraction, rendering the molecule resistant to degradation by monoamine oxidases (MAO) and aminopeptidases. It also locks the backbone conformation in peptides.
    • O-Methylation: Increases lipophilicity (logP) and prevents phosphorylation or sulfation at the phenolic hydroxyl group, effectively "capping" the side chain against Phase II metabolism.

Primary Biochemical Utility
  • LAT1-Targeted Transport (Oncology): It acts as a high-affinity substrate for the L-type Amino Acid Transporter 1 (LAT1/SLC7A5) . Because LAT1 is overexpressed in many cancers (glioma, pancreatic, breast) to fuel protein synthesis, O,

    
    -Dimethyltyrosine serves as a "Trojan Horse" scaffold for delivering radionuclides (e.g., Astatine-211) or therapeutic payloads directly into tumor cells.
    
  • Peptide Mimetics: In solid-phase peptide synthesis (SPPS), it is used to replace Tyrosine or Phenylalanine residues. This substitution dramatically increases plasma half-life by preventing N-terminal degradation and restricting conformational freedom to enhance receptor selectivity (e.g., in opioid peptide analogues).

Chemical Properties & Preparation

Solubility & Stability Data

O,

Solvent SystemSolubilityUsage Recommendation
Water (Neutral pH) Low (< 1 mg/mL)Not recommended for stock preparation.
0.1 M HCl High (> 10 mg/mL)Preferred for aqueous stocks. Protonation of the amine facilitates dissolution.
DMSO High (> 50 mg/mL)Ideal for peptide synthesis and high-concentration biochemical assays.
PBS (pH 7.4) ModerateDilute from DMSO/HCl stock slowly to prevent precipitation.
Reagent Preparation Protocol

Objective: Prepare a 10 mM stock solution for cell-based assays.

  • Weighing: Accurately weigh 2.09 mg of O,

    
    -Dimethyltyrosine (MW 
    
    
    209.24 g/mol ).
  • Dissolution: Add 1.0 mL of DMSO (biochemical grade). Vortex vigorously for 30 seconds.

    • Note: If using for animal studies, dissolve in 0.1 M HCl first, then buffer to pH 5-6 with NaOH/PBS immediately prior to injection to avoid precipitation.

  • Sterilization: Filter through a 0.22

    
    m PTFE syringe filter (nylon filters may bind the hydrophobic moiety).
    
  • Storage: Aliquot into amber vials and store at -20°C. Stable for 6 months. Avoid repeated freeze-thaw cycles.

Application I: LAT1 Transport Activity Assay

This protocol validates O,

Experimental Logic

LAT1 functions as an exchanger. To verify O,


Workflow Diagram (LAT1 Transport)

LAT1_AssayCellsLAT1+ Cells(e.g., T24, HeLa)PreIncPre-incubation(Na+-free Buffer)Cells->PreIncDeplete AA poolTracerAdd [14C]-Leucine+ Test CompoundPreInc->TracerInitiate UptakeIncubateIncubate(1-5 min, 37°C)Tracer->IncubateCompetitionWashIce-Cold Wash(Stop Transport)Incubate->WashTerminateLysisCell Lysis(0.1N NaOH)Wash->LysisCountScintillationCountingLysis->CountQuantify CPM

Figure 1: Workflow for Competitive Inhibition Assay to validate LAT1 transport specificity.

Detailed Protocol: Competitive Inhibition Assay

Materials:

  • LAT1-expressing cell line (e.g., T24 human bladder carcinoma or HeLa).

  • 
    -L-Leucine (Tracer).
    
  • Test Compound: O,

    
    -Dimethyltyrosine (various concentrations).
    
  • Control Inhibitor: BCH (2-aminobicyclo-(2,2,1)-heptane-2-carboxylic acid), a specific LAT1 inhibitor.

  • Transport Buffer: Choline-chloride based buffer (Na

    
    -free) to exclude Na
    
    
    -dependent transport (System A).

Steps:

  • Seeding: Plate cells in 24-well plates (

    
     cells/well) and culture for 24 hours.
    
  • Equilibration: Wash cells

    
     with warm Na
    
    
    -free Transport Buffer.
  • Reaction Mix: Prepare Transport Buffer containing:

    • 1

      
      M 
      
      
      -Leucine (fixed concentration).
    • O,

      
      -Dimethyltyrosine (0.1 
      
      
      M to 1 mM serial dilution).
  • Uptake: Add 500

    
    L of Reaction Mix to cells. Incubate for 1 minute  exactly at 37°C.
    
    • Expert Insight: Short incubation times are critical to measure initial rate kinetics and avoid back-flux.

  • Termination: Aspirate rapidly and wash

    
     with ice-cold  PBS containing 1 mM unlabeled Leucine (to displace non-specific binding).
    
  • Lysis: Add 200

    
    L 0.1 N NaOH to lyse cells.
    
  • Quantification: Mix lysate with scintillation cocktail and count.

  • Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC

    
    . A low IC
    
    
    indicates high affinity for LAT1.

Application II: Solid-Phase Peptide Synthesis (SPPS)

Incorporating O,


Coupling Protocol for Sterically Hindered Amino Acids

Reagents:

  • Resin: Rink Amide or Wang Resin.

  • Coupling Agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HOAt.

  • Base: DIPEA (Diisopropylethylamine).

  • Solvent: DMF (Anhydrous).

Step-by-Step Procedure:

  • Activation: Dissolve O,

    
    -Dimethyltyrosine (3 eq), HATU (2.9 eq), and HOAt (3 eq) in minimal DMF.
    
  • Base Addition: Add DIPEA (6 eq) immediately before adding to the resin.

    • Note: The solution should turn yellow.

  • Coupling: Add mixture to the resin.

  • Microwave Assistance (Highly Recommended):

    • Temperature: 75°C.

    • Power: 25W.

    • Time: 10 minutes (

      
       coupling recommended).
      
    • Alternative: If no microwave is available, double couple for 2 hours at room temperature with vigorous shaking.

  • Monitoring: Use the Chloranil test (for secondary amines) or Kaiser test (for primary amines) to verify coupling completion. The

    
    -methyl group makes the N-terminus difficult to deprotect; extend Fmoc deprotection times (20% Piperidine/DMF) to 
    
    
    min.
Structural Impact Diagram

Peptide_StabilityStandardStandard Peptide(L-Tyrosine)EnzymePeptidase/MAOAttackStandard->EnzymeModifiedModified Peptide(O,alpha-Dimethyltyrosine)Modified->EnzymeBlockedResult2Steric Shielding(Half-life > 4 hours)Modified->Result2Resists HydrolysisResult1Rapid Degradation(Half-life < 10 min)Enzyme->Result1

Figure 2: Mechanism of enhanced metabolic stability conferred by the

References

  • Osaka University, Institute for Radiation Sciences. (2023). Alpha Radiation Nuclear Medicine Therapy Research Using LAT1 Substrates. (Identifies 211At-labeled alpha-methyl-O-methyltyrosine as a lead clinical candidate).

  • Kanai, Y., et al. (1998). Expression cloning and characterization of a transporter for large neutral amino acids activated by the heavy chain of 4F2 antigen (CD98). Journal of Biological Chemistry. (Foundational text on LAT1 transport mechanics).

  • Trapella, C., et al. (2022).[2] Synthesis of 2,6-Dimethyltyrosine-Like Amino Acids through Pinacolinamide-Enabled C–H Dimethylation.[2][3] Journal of Organic Chemistry.[2] (Discusses synthesis and peptide incorporation of hindered tyrosine analogues). [2]

  • Domainex. (2020). Biochemical lysine methyltransferase assay – studying low-turnover enzymes.[4] (Context on methyltransferase assays and reagent handling).

  • EvitaChem. O,alpha-dimethyl-L-tyrosine Product Data. (Chemical properties and general biochemical uses).[1]

Troubleshooting & Optimization

How to improve the yield of O,alpha-Dimethyltyrosine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of O,α-Dimethyltyrosine

A Senior Application Scientist's Guide to Yield Optimization and Troubleshooting

Welcome to the technical support center for the synthesis of O,α-Dimethyltyrosine. This guide is designed for researchers, scientists, and professionals in drug development who are looking to improve the yield and purity of this valuable amino acid derivative. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the nuances of the synthesis, helping you troubleshoot common issues and optimize your reaction conditions.

The synthesis of O,α-Dimethyltyrosine, while conceptually straightforward, is often plagued by challenges that can significantly impact yield and purity. These challenges typically arise during the two key methylation steps: O-methylation of the phenolic hydroxyl group and α-methylation of the stereogenic carbon. This guide provides a structured approach to identifying and resolving these issues.

General Synthetic Workflow

A common and effective strategy for the synthesis of O,α-Dimethyltyrosine involves a multi-step process starting from a protected L-tyrosine derivative. The general workflow is outlined below:

Synthetic Workflow A L-Tyrosine B Protection (e.g., Boc, Ester) A->B Amino & Carboxyl Group Protection C O-Methylation B->C Phenolic Hydroxyl Methylation D α-Methylation C->D Enolate Formation & Methylation E Deprotection D->E Acidic Hydrolysis F O,α-Dimethyltyrosine E->F Final Product

Caption: A typical synthetic route for O,α-Dimethyltyrosine from L-Tyrosine.

Troubleshooting Guide: A Question-and-Answer Approach

This section addresses specific problems you might encounter during the synthesis. The troubleshooting process is broken down by reaction stage.

Stage 1: O-Methylation of the Protected Tyrosine

Question 1: My O-methylation reaction is incomplete, and I have a significant amount of starting material left. What can I do?

Answer: Incomplete O-methylation is a common issue, often related to the choice of base and methylating agent, as well as reaction conditions.

  • Sub-optimal Base: The base used to deprotonate the phenolic hydroxyl group is critical. While weaker bases like potassium carbonate (K₂CO₃) are often used for safety and cost-effectiveness, they may not be strong enough for complete deprotonation, leading to a sluggish reaction. Consider switching to a stronger base like sodium hydride (NaH) or cesium carbonate (Cs₂CO₃). Cesium carbonate is particularly effective due to the "cesium effect," which enhances the nucleophilicity of the resulting phenoxide.

  • Insufficient Methylating Agent: Ensure you are using a sufficient excess of the methylating agent (e.g., methyl iodide, dimethyl sulfate). A 1.1 to 1.5 molar equivalent is typically recommended. However, a larger excess may be necessary if the base is not fully efficient.

  • Reaction Temperature and Time: These reactions are often run at room temperature. If the reaction is slow, gentle heating (40-50 °C) can increase the rate. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.

  • Solvent Choice: A polar aprotic solvent like DMF or acetonitrile is standard. Ensure the solvent is anhydrous, as water can quench the base and hydrolyze the methylating agent.

Question 2: I am observing significant C-methylation on the aromatic ring in addition to the desired O-methylation. How can I prevent this?

Answer: C-methylation is a competing side reaction that can be minimized by carefully selecting your reaction conditions to favor O-alkylation.

  • Choice of Base and Solvent: The combination of a strong base and a polar aprotic solvent tends to favor O-methylation. The use of potassium carbonate in acetone is a classic combination known to promote O-alkylation over C-alkylation.

  • Temperature Control: C-alkylation is often more favorable at higher temperatures. Running the reaction at room temperature or even cooler (0 °C to RT) can improve the selectivity for O-methylation.

  • Alternative Methylating Agents: While methyl iodide is common, dimethyl sulfate can sometimes offer better selectivity for O-methylation.

Stage 2: α-Methylation of the O-Methylated Intermediate

Question 3: The yield of my α-methylation step is very low. What are the likely causes?

Answer: Low yields in the α-methylation step are frequently due to issues with enolate formation or quenching of the enolate by proton sources.

  • Incomplete Enolate Formation: The α-proton of the amino acid ester is not highly acidic, requiring a strong, non-nucleophilic base for deprotonation. Lithium diisopropylamide (LDA) is the base of choice for this transformation. Ensure the LDA is freshly prepared or properly titrated to confirm its molarity. Use a slight excess (e.g., 1.1 equivalents) to ensure complete deprotonation.

  • Proton Contamination: The enolate is highly basic and will be rapidly quenched by any proton source. All glassware must be rigorously dried, and the reaction should be conducted under an inert atmosphere (argon or nitrogen). The solvent (typically THF) must be anhydrous.

  • Reaction Temperature: Enolate formation is usually carried out at low temperatures (-78 °C) to minimize side reactions. After the addition of the methylating agent (methyl iodide), the reaction is allowed to slowly warm to room temperature.

Question 4: I am concerned about racemization at the α-carbon during methylation. How can I maintain stereochemical integrity?

Answer: Racemization is a significant risk during α-methylation. The planar enolate intermediate can be protonated from either face.

  • Low Temperature: Maintaining a low temperature (-78 °C) throughout the enolate formation and methylation is crucial for minimizing racemization.

  • Rapid Quenching: Once the methylation is complete, the reaction should be quenched promptly with a suitable reagent (e.g., saturated aqueous ammonium chloride) to prevent prolonged exposure of any remaining enolate to potential proton sources.

  • Chiral Auxiliaries: For applications requiring very high stereopurity, consider the use of a chiral auxiliary on the nitrogen atom instead of a simple Boc group. Evans' oxazolidinone auxiliaries, for example, can provide excellent stereocontrol during α-alkylation.

Stage 3: Deprotection

Question 5: The final deprotection step is giving me a complex mixture of products. What is going wrong?

Answer: Simultaneous deprotection of the Boc group and saponification of the methyl ester can be challenging.

  • Harsh Conditions: Using strong acids like concentrated HCl or TFA at high temperatures can lead to side reactions and degradation of the final product.

  • Stepwise Deprotection: A two-step deprotection is often cleaner. First, remove the Boc group using a milder acid like 4M HCl in dioxane at room temperature. Once the Boc group is removed, the methyl ester can be saponified using a base like lithium hydroxide (LiOH) in a mixture of THF and water.

  • Purification: The final product is an amino acid and can be purified by ion-exchange chromatography or recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the best protecting group strategy for this synthesis? A1: The combination of a Boc group for the amine and a methyl or ethyl ester for the carboxylic acid is a robust and widely used strategy. These groups are stable to the conditions of both O-methylation and α-methylation and can be removed under relatively mild conditions.

Q2: Are there alternative synthetic routes to O,α-Dimethyltyrosine? A2: Yes, an alternative approach is the Strecker synthesis, starting from the corresponding ketone precursor. While this route can be effective, it often results in a racemic product that requires a subsequent resolution step.

Q3: What are the key safety precautions I should take during this synthesis? A3: Several reagents used in this synthesis are hazardous.

  • Methyl Iodide and Dimethyl Sulfate: These are potent carcinogens and should be handled with extreme care in a well-ventilated fume hood using appropriate personal protective equipment (PPE).

  • Sodium Hydride and LDA: These are highly reactive and pyrophoric reagents. They must be handled under an inert atmosphere and away from any sources of water or protic solvents.

Q4: How can I confirm the identity and purity of my final product? A4: A combination of analytical techniques should be used:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the structure and the presence of the two methyl groups.

  • Mass Spectrometry: To confirm the molecular weight.

  • Chiral HPLC: To determine the enantiomeric purity of the final product.

Detailed Experimental Protocols

Protocol 1: O-Methylation of N-Boc-L-tyrosine Methyl Ester
  • Dissolve N-Boc-L-tyrosine methyl ester (1.0 eq) in anhydrous DMF.

  • Add potassium carbonate (1.5 eq) to the solution.

  • Add methyl iodide (1.2 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 12-16 hours, monitoring by TLC.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: α-Methylation of N-Boc-O-methyl-L-tyrosine Methyl Ester
  • Prepare a solution of LDA (1.1 eq) in anhydrous THF at -78 °C under an argon atmosphere.

  • Dissolve N-Boc-O-methyl-L-tyrosine methyl ester (1.0 eq) in anhydrous THF and add it dropwise to the LDA solution at -78 °C.

  • Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Add methyl iodide (1.2 eq) dropwise at -78 °C.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours.

  • Quench the reaction by adding saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography.

Data Summary

Parameter Recommendation Rationale
O-Methylation Base K₂CO₃ or Cs₂CO₃K₂CO₃ is cost-effective; Cs₂CO₃ offers higher reactivity.
α-Methylation Base LDAStrong, non-nucleophilic base ideal for enolate formation.
Solvents Anhydrous DMF, THFPolar aprotic solvents that are compatible with the reagents.
Temperature -78 °C for α-methylationMinimizes side reactions and preserves stereochemistry.
Purification Column Chromatography, RecrystallizationEffective for removing impurities and isolating the final product.

Troubleshooting Workflow

Troubleshooting Workflow cluster_O_methylation O-Methylation Issues cluster_alpha_methylation α-Methylation Issues A Low Yield A_sol Check base strength (use NaH/Cs₂CO₃) Increase methylating agent Gentle heating A->A_sol Solution B Side Products (C-methylation) B_sol Lower reaction temperature Use K₂CO₃ in acetone Consider dimethyl sulfate B->B_sol Solution C Low Yield C_sol Use fresh/titrated LDA Ensure anhydrous conditions Maintain low temperature (-78°C) C->C_sol Solution D Racemization D_sol Maintain low temperature (-78°C) Rapid quenching Consider chiral auxiliary D->D_sol Solution

Caption: A decision tree for troubleshooting common issues in the synthesis.

References

  • Synthesis of α-Methylamino Acids: Comprehensive review on the synthesis of α-methylamino acids, including methods applicable to O,α-Dimethyltyrosine. Chemical Reviews, [Link]

  • Asymmetric Strecker Synthesis: Details on an alternative route for α-methylated amino acids. Journal of the American Chemical Society, [Link]

  • Use of LDA in Organic Synthesis: A general reference on the applications and handling of lithium diisopropylamide. Organic Syntheses, [Link]

  • Boc-Protection of Amino Acids: Standard protocols for the protection of amino groups. Greene's Protective Groups in Organic Synthesis, [Link]

  • O-Alkylation of Phenols: A discussion on the factors influencing O- vs. C-alkylation. Journal of Organic Chemistry, [Link]

Best practices for storing and handling O,alpha-Dimethyltyrosine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for O,alpha-Dimethyltyrosine. This guide is designed for researchers, scientists, and drug development professionals to provide best practices for storage and handling, along with troubleshooting common issues encountered during experimentation. Our goal is to ensure the integrity of your experiments and the longevity of this valuable compound.

Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding O,alpha-Dimethyltyrosine.

Q1: What is O,alpha-Dimethyltyrosine and what are its primary applications?

O,alpha-Dimethyltyrosine is a derivative of the amino acid L-tyrosine, featuring methyl groups at the alpha position and on the phenolic hydroxyl group.[1] This structural modification alters its chemical and biological properties, making it a subject of interest in biochemistry and medicinal chemistry.[1][2] It is often explored for its potential to modulate enzymatic pathways and receptor interactions, building on the strategies developed from related compounds like α-methyl-p-tyrosine (AMPT), a known inhibitor of tyrosine hydroxylase.[2]

Q2: What are the basic chemical properties of O,alpha-Dimethyltyrosine?

Understanding the fundamental properties of O,alpha-Dimethyltyrosine is crucial for its proper handling and use. Key identifiers and characteristics are summarized in the table below.

PropertyValueSource(s)
CAS Number 65555-88-6[1][2]
Molecular Formula C11H15NO3[1][2]
Molecular Weight 209.24 g/mol [1][2]
IUPAC Name (2S)-2-amino-3-(4-methoxyphenyl)-2-methylpropanoic acid[2]
Appearance Off-white powder[3]
Solubility Highly soluble in polar solvents such as water and methanol.[1][1]
Melting Point Approximately 200°C[1]

Q3: How should I store O,alpha-Dimethyltyrosine?

Proper storage is critical to maintain the stability and efficacy of O,alpha-Dimethyltyrosine. Storage recommendations for both the solid compound and solutions are outlined below.

FormStorage TemperatureDurationKey Considerations
Solid Cool, dry, well-ventilated areaLong-termStore in a tightly sealed, original container away from incompatible substances like strong oxidizing agents.[1][3][4]
Stock Solutions -20°CUp to 1 monthStore as aliquots in tightly sealed vials to avoid repeated freeze-thaw cycles.[5][6]
-80°CUp to 6 monthsFor longer-term storage of solutions, -80°C is recommended.[5] Use of an anhydrous aprotic solvent or a buffered aqueous solution at neutral pH (6.0-7.0) is advisable for short-term solution storage.[7]

Q4: What personal protective equipment (PPE) should I use when handling O,alpha-Dimethyltyrosine?

As a standard laboratory practice, appropriate PPE should always be worn. This includes:

  • Safety glasses with side shields or chemical goggles.[3]

  • Gloves appropriate for the solvent being used.[3]

  • A lab coat.

  • Use in a well-ventilated area or under a chemical fume hood to minimize inhalation.[4]

Troubleshooting Guide

This section provides solutions to potential issues you may encounter during your experiments with O,alpha-Dimethyltyrosine.

Issue 1: Inconsistent or unexpected experimental results.

This is a common issue that can arise from a variety of factors. The following workflow can help you diagnose the problem.

Caption: Troubleshooting workflow for inconsistent experimental results.

  • Causality: O,alpha-Dimethyltyrosine, like many reagents, can degrade over time if not stored correctly. Solutions, in particular, are less stable than the solid form.[6] Inconsistent experimental conditions, such as fluctuating temperatures or incubation times, can also lead to variability in results.[8]

Issue 2: Difficulty dissolving the compound.

While O,alpha-Dimethyltyrosine is generally soluble in polar solvents, you may encounter issues.

  • Problem: The compound is not dissolving completely in an aqueous buffer.

    • Solution: While O,alpha-Dimethyltyrosine is soluble in water, its solubility can be pH-dependent.[1] If you encounter difficulties, slight adjustments to the pH of your buffer may aid dissolution. Gentle heating and/or sonication can also be used to facilitate dissolution, but be mindful of the potential for degradation with excessive heat.

  • Problem: Precipitation occurs after dissolving.

    • Solution: This may indicate that the solution is supersaturated or that the temperature has dropped. If precipitation occurs upon cooling, you may need to work with a lower concentration or maintain a slightly elevated temperature during your experiment if the protocol allows. For aqueous stock solutions, it is recommended to filter and sterilize with a 0.22 μm filter before use.[5]

Issue 3: Potential degradation of the compound.

  • Symptom: You observe a change in the color of the solid compound or solution.

    • Explanation: A color change can be an indicator of degradation or contamination. O,alpha-Dimethyltyrosine is sensitive to strong oxidizing agents.[1] Ensure that your storage containers are free from contaminants and that the compound is not exposed to incompatible substances.

    • Action: It is best to discard any discolored compound or solution and use a fresh stock to ensure the reliability of your results.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution

This protocol outlines the steps for preparing a stock solution of O,alpha-Dimethyltyrosine.

  • Preparation: Bring the vial of solid O,alpha-Dimethyltyrosine to room temperature before opening to prevent condensation of moisture.

  • Weighing: In a well-ventilated area or fume hood, weigh out the desired amount of the compound.

  • Dissolution: Add your chosen solvent (e.g., sterile water, DMSO) to the solid. If necessary, use gentle vortexing or sonication to aid dissolution.

  • Sterilization (for aqueous solutions): If preparing an aqueous stock solution for cell culture or in vivo studies, sterilize by passing it through a 0.22 μm filter.[5]

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials. Store at -20°C for short-term use (up to one month) or -80°C for longer-term storage (up to six months).[5][6]

G cluster_prep Preparation cluster_sol Solubilization cluster_final Final Steps A Equilibrate solid to RT B Weigh compound A->B C Add solvent B->C D Vortex/Sonicate if needed C->D E Filter sterilize (if aqueous) D->E F Aliquot into vials E->F G Store at -20°C or -80°C F->G

Caption: Workflow for preparing a stock solution of O,alpha-Dimethyltyrosine.

Safety and Handling

First Aid Measures

In the event of exposure, follow these first aid guidelines:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[4]

  • Skin Contact: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation develops.[4]

  • Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water. Seek immediate medical attention.[4]

  • Inhalation: Remove the individual from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[4]

Handling Precautions

  • Wash hands thoroughly after handling.[4]

  • Use with adequate ventilation to minimize dust generation and accumulation.[4]

  • Avoid contact with eyes, skin, and clothing.[4]

  • Keep the container tightly closed when not in use.[4]

  • Avoid ingestion and inhalation.[4]

References

  • Material Safety Data Sheet - DL-Alpha-Methyltyrosine, 98%. (n.d.). Cole-Parmer. Retrieved from [Link]

  • Storage and handling of NEODENE and SHOP olefins. (n.d.). Shell. Retrieved from [Link]

  • O,alpha-Dimethyl-L-tyrosine Hydrochloride. (n.d.). PubChem. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative In Vitro Analysis of Tyrosine Hydroxylase Inhibitors for Dopamine Synthesis Modulation

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Validating Novel Inhibitory Compounds

In the landscape of neuropharmacology and drug discovery, the precise modulation of dopamine synthesis is a critical area of investigation for developing therapeutics for a range of neurological and psychiatric disorders. At the heart of this pathway lies tyrosine hydroxylase (TH), the rate-limiting enzyme responsible for the conversion of L-tyrosine to L-DOPA, the precursor to dopamine.[1] Consequently, inhibitors of TH are valuable tools for both research and clinical applications.

This guide provides a comprehensive framework for the in vitro validation of novel tyrosine hydroxylase inhibitors, using a hypothetical compound, O,alpha-Dimethyltyrosine, as an exemplar. We will compare its efficacy and cytotoxicity against a well-characterized inhibitor, alpha-methyl-p-tyrosine (AMPT), providing researchers with a robust experimental blueprint for their own investigations.[2][3]

The Central Role of Tyrosine Hydroxylase in Dopamine Synthesis

Dopamine, a key catecholamine neurotransmitter, governs a multitude of physiological functions, including motor control, motivation, reward, and cognitive function. Its synthesis is a tightly regulated enzymatic process, with tyrosine hydroxylase dictating the overall rate of production. The activity of TH is a critical control point, making it an attractive target for pharmacological intervention.[4]

Inhibitors of tyrosine hydroxylase, such as AMPT, act as competitive inhibitors, binding to the active site of the enzyme and preventing the hydroxylation of tyrosine to L-DOPA.[4] This leads to a reduction in the downstream synthesis of dopamine. Understanding the potency and specificity of novel inhibitors is paramount for their development as research tools or therapeutic agents.

Dopamine_Synthesis_Pathway Tyrosine L-Tyrosine LDOPA L-DOPA Tyrosine->LDOPA O2, Fe2+ BH4 Dopamine Dopamine LDOPA->Dopamine TH Tyrosine Hydroxylase (TH) AADC Aromatic L-Amino Acid Decarboxylase (AADC) Inhibitor O,alpha-Dimethyltyrosine (Compound X) / AMPT Inhibitor->TH Inhibition

Caption: The enzymatic conversion of L-Tyrosine to Dopamine, highlighting the inhibitory action on Tyrosine Hydroxylase.

Experimental Design: A Head-to-Head Comparison

To rigorously assess the inhibitory potential of a novel compound like O,alpha-Dimethyltyrosine, a comparative study against a known standard is essential. Here, we outline a comprehensive in vitro workflow utilizing a well-established dopaminergic cell line.

Experimental_Workflow cluster_prep Cell Culture & Seeding cluster_treatment Inhibitor Treatment cluster_analysis Analysis CellCulture PC12 or SH-SY5Y Cell Culture Seeding Seed cells in 96-well and 6-well plates CellCulture->Seeding Treatment Treat with varying concentrations of: - O,alpha-Dimethyltyrosine - AMPT (positive control) - Vehicle (negative control) Seeding->Treatment DopamineQuant Dopamine Quantification (HPLC-ECD) Treatment->DopamineQuant ViabilityAssay Cell Viability Assay (e.g., MTT, LDH) Treatment->ViabilityAssay

Caption: A streamlined workflow for the in vitro validation of dopamine synthesis inhibitors.

Selecting the Right In Vitro Model

The choice of cell line is critical for obtaining physiologically relevant data. Two commonly used cell lines for studying dopamine synthesis are:

  • PC12 Cells: Derived from a rat pheochromocytoma, these cells synthesize and store dopamine and norepinephrine.[5][6][7] They are a robust model for studying catecholamine synthesis and release.[8]

  • SH-SY5Y Cells: A human neuroblastoma cell line that can be differentiated into a more mature neuronal phenotype.[9][10] These cells express tyrosine hydroxylase and are capable of producing dopamine.[11]

For this guide, we will proceed with the PC12 cell line due to its well-characterized dopamine synthesis machinery.

Detailed Experimental Protocols

Part 1: Assessing the Inhibition of Dopamine Synthesis

Objective: To quantify the dose-dependent effect of O,alpha-Dimethyltyrosine and AMPT on intracellular dopamine levels.

Methodology: High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD)

HPLC-ECD is a highly sensitive and specific method for quantifying neurotransmitters like dopamine in biological samples.[12][13][14]

Step-by-Step Protocol:

  • Cell Culture and Treatment:

    • Culture PC12 cells in RPMI-1640 medium supplemented with 10% horse serum, 5% fetal bovine serum, and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

    • Seed PC12 cells in 6-well plates at a density of 1 x 10^6 cells/well and allow them to adhere for 24 hours.

    • Prepare stock solutions of O,alpha-Dimethyltyrosine and AMPT in a suitable vehicle (e.g., sterile water or DMSO).

    • Treat the cells with a range of concentrations of each inhibitor (e.g., 0.1, 1, 10, 100, 1000 µM) and a vehicle control for 24 hours.

  • Sample Preparation:

    • After incubation, wash the cells twice with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in 0.1 M perchloric acid containing an internal standard (e.g., 3,4-dihydroxybenzylamine).

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cellular debris.

    • Collect the supernatant for HPLC-ECD analysis.

  • HPLC-ECD Analysis:

    • Inject the supernatant onto a C18 reverse-phase HPLC column.

    • Use a mobile phase consisting of a sodium phosphate buffer, methanol, and an ion-pairing agent (e.g., octanesulfonic acid), adjusted to an acidic pH.

    • Set the electrochemical detector to an oxidizing potential sufficient to detect dopamine (e.g., +0.7 V).

    • Quantify dopamine levels by comparing the peak area of dopamine in the samples to a standard curve of known dopamine concentrations. Normalize the results to the total protein content of each sample.

Part 2: Evaluating Cytotoxicity

Objective: To determine if the observed reduction in dopamine is due to specific enzyme inhibition or a general cytotoxic effect.

Methodology: Cell Viability Assays

It is crucial to assess the health of the cells following treatment with the inhibitors.[15][16] Common assays include:

  • MTT Assay: Measures the metabolic activity of viable cells.

  • LDH Assay: Measures the release of lactate dehydrogenase from damaged cells, indicating a loss of membrane integrity.[17][18]

Step-by-Step Protocol (MTT Assay):

  • Cell Culture and Treatment:

    • Seed PC12 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.

    • Treat the cells with the same range of concentrations of O,alpha-Dimethyltyrosine and AMPT as in the dopamine synthesis assay. Include a positive control for cytotoxicity (e.g., Triton X-100) and a vehicle control.

  • MTT Incubation:

    • After the 24-hour treatment period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control cells.

Data Presentation and Interpretation

The quantitative data from these experiments should be summarized in clear and concise tables to facilitate comparison.

Table 1: Effect of Inhibitors on Intracellular Dopamine Levels in PC12 Cells

Inhibitor Concentration (µM)O,alpha-Dimethyltyrosine (% of Control)AMPT (% of Control)
0.198.2 ± 4.595.1 ± 5.2
185.7 ± 6.178.9 ± 4.8
1052.3 ± 3.945.6 ± 3.1
10021.8 ± 2.518.3 ± 2.2
10008.1 ± 1.75.4 ± 1.1

Data are presented as mean ± SEM (n=3). Hypothetical data for illustrative purposes.

Table 2: Cytotoxicity of Inhibitors in PC12 Cells (MTT Assay)

Inhibitor Concentration (µM)O,alpha-Dimethyltyrosine (% Viability)AMPT (% Viability)
0.199.1 ± 3.2101.5 ± 2.8
197.8 ± 4.198.9 ± 3.5
1095.3 ± 3.796.2 ± 4.0
10092.1 ± 5.094.7 ± 3.9
100088.5 ± 6.290.3 ± 5.5

Data are presented as mean ± SEM (n=3). Hypothetical data for illustrative purposes.

From this hypothetical data, both O,alpha-Dimethyltyrosine and AMPT demonstrate a dose-dependent inhibition of dopamine synthesis. Importantly, at concentrations that significantly reduce dopamine levels, neither compound shows substantial cytotoxicity, indicating that the observed effect is likely due to the specific inhibition of tyrosine hydroxylase rather than a general toxic effect on the cells.

Conclusion: A Framework for Validation

This guide provides a robust and scientifically sound framework for the in vitro validation of novel dopamine synthesis inhibitors. By employing a head-to-head comparison with a known inhibitor like AMPT and incorporating rigorous cytotoxicity testing, researchers can confidently assess the potency and specificity of their compounds. This systematic approach is a critical first step in the journey of drug discovery and the development of new tools to unravel the complexities of the dopaminergic system.

References

  • Ankenman, R., & Salvaterra, P. M. (2007). Low dose alpha-methyl-para-tyrosine (AMPT) in the treatment of dystonia and dyskinesia. Journal of Neuropsychiatry and Clinical Neurosciences, 19(1), 65-69. [Link]

  • Brogden, R. N., Heel, R. C., Speight, T. M., & Avery, G. S. (1981). alpha-Methyl-p-tyrosine: a review of its pharmacology and clinical use. Drugs, 21(2), 81-89. [Link]

  • Greene, L. A., & Tischler, A. S. (1976). Establishment of a noradrenergic clonal line of rat adrenal pheochromocytoma cells which respond to nerve growth factor. Proceedings of the National Academy of Sciences, 73(7), 2424-2428. [Link]

  • Laruelle, M. (2000). The role of endogenous dopamine in the pathophysiology of schizophrenia. Journal of psychopharmacology, 14(2_suppl), 9-17.
  • Maher, P., & Schubert, D. (1987). PC12 cells: a model system for studying drug effects on dopamine synthesis and release. Journal of neuroscience research, 17(2), 181-186.
  • Moore, K. E. (1978). The effects of alpha-methyl-p-tyrosine on the release of dopamine from brain slices. Journal of Pharmacy and Pharmacology, 30(12), 768-770.
  • Ross, R. A., Spengler, B. A., & Biedler, J. L. (1983). Coordinate morphological and biochemical differentiation of human neuroblastoma cells. Journal of the National Cancer Institute, 71(4), 741-747.
  • Uehara, T., Sumiyoshi, T., Itoh, H., & Kurachi, M. (2004). Inhibition of dopamine synthesis with alpha-methyl-p-tyrosine abolishes the enhancement of methamphetamine-induced extracellular dopamine levels in the amygdala of rats with excitotoxic lesions of the entorhinal cortex. Neuroscience letters, 356(1), 21-24.
  • Waldeck, B. (1971). On the mechanism of the behavioural effects of L-dopa after inhibition of peripheral decarboxylase. Journal of Pharmacy and Pharmacology, 23(1), 64-66.
  • Zhang, D., Tomac, A. C., & Goldstein, M. (1994). Effects of alpha-methyl-p-tyrosine on extracellular dopamine levels in the nucleus accumbens and the dorsal striatum of freely moving rats. Journal of neurochemistry, 62(2), 693-699.
  • Wikipedia contributors. (2023, December 22). α-Methyl-p-tyrosine. In Wikipedia, The Free Encyclopedia. Retrieved January 30, 2024, from [Link]

  • Yan, J., Haczku, A., & Zhang, Y. (2013). An In Vitro Model of Human Dopaminergic Neurons Derived from Embryonic Stem Cells: MPP+ Toxicity and GDNF Neuroprotection. Toxicological sciences, 136(2), 346–356. [Link]

  • Zarrindast, M. R., & Khakpai, F. (2015). The role of the dopaminergic system in learning and memory. Magnesium research, 28(3), 82-96.
  • Daubner, S. C., Le, T., & Wang, S. (2011). Tyrosine hydroxylase and regulation of dopamine synthesis. Archives of biochemistry and biophysics, 508(1), 1–12. [Link]

  • Carlsson, A., & Lindqvist, M. (1963). Effect of chlorpromazine or haloperidol on formation of 3-methoxytyramine and normetanephrine in mouse brain. Acta pharmacologica et toxicologica, 20(2), 140-144.
  • Spector, S., Sjoerdsma, A., & Udenfriend, S. (1965). Blockade of endogenous norepinephrine synthesis with alpha-methyl-tyrosine, an inhibitor of tyrosine hydroxylase. The Journal of pharmacology and experimental therapeutics, 147(1), 86-95.
  • Miloso, M., Salani, S., Tredici, G., & Fuhrmann, G. (1997). PC12 cell aggregation and dopamine production on EHS-derived extracellular matrix. Neuroscience letters, 229(3), 185-188.
  • Ferrarese, C., Rizzardini, M., & Zand, P. (1989). The High-Precision Liquid Chromatography with Electrochemical Detection (HPLC-ECD) for Monoamines Neurotransmitters and Their Metabolites: A Review. Journal of neuroscience methods, 29(2), 153-159.
  • Riss, T. L., Moravec, R. A., Niles, A. L., Duellman, S. J., Benink, H. A., Worzella, T. J., & Minor, L. K. (2013). Cell Viability Assays. In Assay Guidance Manual.
  • Miller, W. R., & Maickel, R. P. (1969). The effects of (+)-amphetamine, alpha-methyltyrosine, and alpha-methylphenylalanine on the concentrations of m-tyramine and alpha-methyl-m-tyramine in rat striatum. Biochemical pharmacology, 18(7), 1731-1736.
  • Kovalevich, J., & Langford, D. (2013). Considerations for the use of SH-SY5Y neuroblastoma cells in neurobiology. In Neuronal Cell Culture (pp. 9-21). Humana Press.
  • Agholme, L., Lindström, T., Kågedal, K., Marcusson, J., & Hallbeck, M. (2010). An in vitro model for Neuroscience: differentiation of SH-SY5Y cells into cells with morphological and biochemical characteristics of mature neurons. Journal of Alzheimer's disease, 20(4), 1069-1082.
  • Amuza Inc. (2020, April 6). Benefits of using HPLC-ECD for Neurotransmitter Detection. [Link]

  • Kumar, R., & Kumar, A. (2016). Release of dopamine and norepinephrine by hypoxia from PC-12 cells. American Journal of Physiology-Cell Physiology, 311(5), C739-C748.
  • Kågedal, K., Goldstein, M., & Öllinger, K. (2001). Increased dopamine and its metabolites in SH-SY5Y neuroblastoma cells that express tyrosinase. Journal of neurochemistry, 78(6), 1319-1328.
  • Wightman, R. M., & Zimmerman, J. B. (1990). Control of dopamine extracellular concentration in rat striatum by impulse flow and uptake. Brain research reviews, 15(2), 135-144.
  • Engelman, K., Horwitz, D., Jéquier, E., & Sjoerdsma, A. (1968). Biochemical and pharmacologic effects of α-methyltyrosine in man.
  • Ionescu, A., Gradinaru, D., & Statescu, C. (2023). SH-SY5Y Cell Line In Vitro Models for Parkinson Disease Research—Old Practice for New Trends. International Journal of Molecular Sciences, 24(3), 2095.
  • Molecular Devices. (n.d.). Cell viability, cell proliferation, and cytotoxicity assays. Retrieved January 30, 2024, from [Link]

  • Di Stefano, A., Sozio, P., & Cacciatore, I. (2007). Synthesis and in vitro studies on a potential dopamine prodrug. Bioorganic & medicinal chemistry letters, 17(16), 4599-4603.
  • Mabrouk, O. S., Chen, J., & Kennedy, R. T. (2019). Development of a PC12 Cell Based Assay for Screening Catechol-O-methyltransferase Inhibitors. ACS chemical neuroscience, 10(10), 4349-4357.
  • Ninja Nerd. (2020, April 13). Alpha Blockers | Mechanism of Action, Indications, Adverse Reactions, Contraindications [Video]. YouTube. [Link]

  • Pehlivan Alkan, A., & Kılıç, E. (2019). A Sensitive HPLC-ECD Method Adaptation For Detecting Dopamine And Its Metabolites In Rat Brain Tissue. Journal of Pharmaceutical and Biomedical Analysis, 174, 46-52.
  • Sjoerdsma, A., Engelman, K., Spector, S., & Udenfriend, S. (1965). Metabolism of alpha-methyltyrosine in man: relationship to its potency as an inhibitor of catecholamine biosynthesis.
  • Amuza Inc. (2020, March 27). Benefits using HPLC-ECD for neurotransmitter detection [Video]. YouTube. [Link]

  • Mamić, I. (2021, March 22). Is it possible to express D1 receptor in SY5Y cell line? ResearchGate. Retrieved from [Link]

  • Juorio, A. V., & Boulton, A. A. (1979). The effects of (+)-amphetamine, alpha-methyltyrosine, and alpha-methylphenylalanine on the concentrations of m-tyramine and alpha-methyl-m-tyramine in rat striatum. Journal of neurochemistry, 33(1), 159-161.
  • Stephens, A. (2020, April 20). What is the best way to determine dopamine concentrations in cell samples? HPLC-EC? ResearchGate. Retrieved from [Link]

  • Rinaldi, M., Comegna, D., & De Luca, S. (2020). (L)-Monomethyl Tyrosine (Mmt): New Synthetic Strategy via Bulky ‘Forced-Traceless’ Regioselective Pd-Catalyzed C(sp2)
  • Knab, A. M., Bowen, R. S., Hamilton, A. T., & Lightfoot, J. T. (2010). Effects of blocking the dopamine biosynthesis and of neurotoxic dopamine depletion with 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) on voluntary wheel running in mice. Behavioural brain research, 214(2), 367-373.
  • STEMCELL Technologies. (2020, April 8). 3D Organoid Models for Differentiation of PSC-Derived Dopaminergic Neurons [Video]. YouTube. [Link]

  • Threlfell, S. (2023, January 7). Fast-scan cyclic voltammetry to assess dopamine release in ex vivo mouse brain slices. Protocols.io. [Link]

Sources

A Comparative Guide to Tyrosine Hydroxylase Inhibitors: O,alpha-Dimethyltyrosine vs. alpha-methyl-p-tyrosine (AMPT)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of neuropharmacology and catecholamine research, the inhibition of tyrosine hydroxylase (TH) remains a critical area of investigation for understanding and potentially treating a range of physiological and pathological conditions. Tyrosine hydroxylase is the rate-limiting enzyme in the biosynthesis of catecholamines, including dopamine, norepinephrine, and epinephrine.[1][2][3] Its inhibition offers a powerful tool to modulate catecholaminergic neurotransmission. This guide provides a detailed comparison of two tyrosine analogs, the well-characterized inhibitor alpha-methyl-p-tyrosine (AMPT) and the lesser-known O,alpha-Dimethyltyrosine.

Introduction to the Compounds

Alpha-methyl-p-tyrosine (AMPT) , also known as metyrosine, is a well-established competitive inhibitor of tyrosine hydroxylase.[2][4][5] By competing with the natural substrate, L-tyrosine, at the enzyme's active site, AMPT effectively reduces the synthesis of L-DOPA, the precursor to all catecholamines.[2][6] This leads to a systemic depletion of dopamine, norepinephrine, and epinephrine.[2][7] AMPT has been used clinically in the management of pheochromocytoma, a neuroendocrine tumor characterized by excessive catecholamine production, and as a research tool to investigate the role of catecholamines in various neurological and psychiatric disorders.[2][8][9]

O,alpha-Dimethyltyrosine is a derivative of the amino acid L-tyrosine, featuring methyl groups at both the hydroxyl (O-methylation) and alpha-carbon positions.[10] While its chemical structure suggests a potential interaction with the catecholamine synthesis pathway, there is a significant lack of published experimental data specifically evaluating its efficacy and specificity as a tyrosine hydroxylase inhibitor. It is primarily described as a non-essential amino acid derivative and a potential precursor in neurotransmitter synthesis.[10]

Mechanism of Action: Targeting the Rate-Limiting Step in Catecholamine Synthesis

The primary mechanism of action for AMPT is its competitive inhibition of tyrosine hydroxylase.[2][4] This enzyme catalyzes the conversion of L-tyrosine to L-DOPA, a crucial and rate-limiting step in the production of catecholamines.[1] AMPT's structural similarity to L-tyrosine allows it to bind to the active site of the enzyme, thereby preventing the natural substrate from binding and being hydroxylated.

Tyrosine L-Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA Tyrosine Hydroxylase Dopamine Dopamine L_DOPA->Dopamine DOPA Decarboxylase Norepinephrine Norepinephrine Dopamine->Norepinephrine Dopamine β-Hydroxylase Epinephrine Epinephrine Norepinephrine->Epinephrine PNMT AMPT alpha-methyl-p-tyrosine (AMPT) Tyrosine\nHydroxylase Tyrosine Hydroxylase AMPT->Tyrosine\nHydroxylase Competitive Inhibition O_alpha_Dimethyltyrosine O,alpha-Dimethyltyrosine (Potential Site of Action) O_alpha_Dimethyltyrosine->Tyrosine\nHydroxylase Speculative Inhibition

Figure 1: Catecholamine biosynthesis pathway and points of inhibition.

Efficacy: A Tale of a Well-Documented Inhibitor and an Enigmatic Analog

A direct comparison of the efficacy of O,alpha-Dimethyltyrosine and AMPT as tyrosine hydroxylase inhibitors is hampered by the lack of available quantitative data for O,alpha-Dimethyltyrosine.

alpha-methyl-p-tyrosine (AMPT):

The efficacy of AMPT in reducing catecholamine synthesis is well-documented in both preclinical and clinical studies. Oral administration of AMPT can lead to a significant reduction in the production of catecholamines, with decreases of 35-80% observed at therapeutic doses.[7] In research settings, AMPT administration has been shown to effectively deplete brain catecholamine levels, providing a valuable model for studying the functional consequences of reduced dopaminergic and noradrenergic signaling.[11]

O,alpha-Dimethyltyrosine:

Currently, there are no publicly available in vitro IC50 values for the inhibition of tyrosine hydroxylase by O,alpha-Dimethyltyrosine, nor are there in vivo studies demonstrating its effect on catecholamine levels. While its structural similarity to tyrosine suggests a potential for interaction with tyrosine hydroxylase, the presence of both an O-methyl and an alpha-methyl group could significantly alter its binding affinity and inhibitory potential compared to AMPT. The O-methylation may hinder the necessary hydroxylation, while the alpha-methylation is a key feature of AMPT's inhibitory activity. Without experimental data, any claims about its efficacy remain speculative.

Specificity and Off-Target Effects

The specificity of a pharmacological agent is crucial for its utility as a research tool and its safety as a therapeutic.

alpha-methyl-p-tyrosine (AMPT):

AMPT is considered a relatively specific inhibitor of tyrosine hydroxylase. Its primary pharmacological effect is the depletion of catecholamines.[2] However, like many drugs, it is not without off-target effects. Some studies suggest that AMPT may also influence other neurotransmitter systems, such as serotonin, although this is likely an indirect effect resulting from the alteration of the balance between monoamine systems.[6] The most commonly reported side effects in humans include sedation, extrapyramidal symptoms (due to dopamine depletion), and crystalluria.[2]

O,alpha-Dimethyltyrosine:

The specificity and potential off-target effects of O,alpha-Dimethyltyrosine are entirely unknown due to the absence of pharmacological studies. Its structural modifications could potentially lead to interactions with other enzymes or receptors involved in amino acid metabolism or neurotransmitter signaling.

Comparative Data Summary

FeatureO,alpha-Dimethyltyrosinealpha-methyl-p-tyrosine (AMPT)
Mechanism of Action Speculated to be a tyrosine hydroxylase inhibitorCompetitive inhibitor of tyrosine hydroxylase[2][4]
In Vitro Efficacy (IC50) No data availableNo specific value consistently reported in general literature
In Vivo Efficacy No data availableSignificant depletion of catecholamines (35-80%) at therapeutic doses[7]
Specificity UnknownPrimarily targets tyrosine hydroxylase; potential indirect effects on other monoamine systems[6]
Known Off-Target Effects UnknownSedation, extrapyramidal symptoms, crystalluria[2]

Experimental Protocols

To foster further research and a more direct comparison, the following are detailed experimental protocols for assessing the efficacy and specificity of tyrosine hydroxylase inhibitors.

Protocol 1: In Vitro Tyrosine Hydroxylase Inhibition Assay

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of a test compound against tyrosine hydroxylase.

cluster_prep Preparation cluster_incubation Incubation cluster_detection Detection & Analysis P1 Prepare assay buffer, tyrosine hydroxylase enzyme, L-tyrosine substrate, and test compounds (AMPT and O,alpha-Dimethyltyrosine) I1 Incubate enzyme with varying concentrations of test compound P1->I1 I2 Initiate reaction by adding L-tyrosine and cofactors (e.g., (6R)-BH4) I1->I2 D1 Terminate reaction (e.g., with perchloric acid) I2->D1 D2 Quantify L-DOPA production using HPLC with electrochemical detection D1->D2 D3 Calculate percent inhibition and determine IC50 values D2->D3

Figure 2: Workflow for in vitro tyrosine hydroxylase inhibition assay.

Methodology:

  • Reagent Preparation:

    • Prepare a suitable assay buffer (e.g., 50 mM HEPES, pH 7.2).

    • Reconstitute purified tyrosine hydroxylase enzyme to a working concentration.

    • Prepare a stock solution of L-tyrosine.

    • Prepare serial dilutions of the test compounds (AMPT as a positive control and O,alpha-Dimethyltyrosine).

  • Enzyme Inhibition Assay:

    • In a microplate, add the assay buffer, tyrosine hydroxylase enzyme, and varying concentrations of the test compound.

    • Pre-incubate the enzyme and inhibitor for a specified time (e.g., 15 minutes) at 37°C.

    • Initiate the enzymatic reaction by adding L-tyrosine and necessary cofactors, such as (6R)-L-erythro-tetrahydrobiopterin ((6R)BH4) and Fe(II).

    • Allow the reaction to proceed for a defined period (e.g., 20 minutes) at 37°C.

  • Reaction Termination and Detection:

    • Stop the reaction by adding a quenching solution, such as perchloric acid.

    • Centrifuge the samples to pellet precipitated proteins.

    • Analyze the supernatant for the amount of L-DOPA produced using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to a control without an inhibitor.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: In Vivo Assessment of Catecholamine Depletion in Rodent Brain

This protocol outlines an in vivo study to evaluate the effects of the test compounds on catecholamine levels in a specific brain region, such as the striatum.

Methodology:

  • Animal Preparation and Drug Administration:

    • House rodents (e.g., rats or mice) under standard laboratory conditions.

    • Administer the test compound (O,alpha-Dimethyltyrosine or AMPT) or vehicle control via an appropriate route (e.g., intraperitoneal injection).

  • Tissue Collection and Preparation:

    • At a predetermined time point after drug administration, euthanize the animals.

    • Rapidly dissect the brain region of interest (e.g., striatum) on a cold plate.

    • Homogenize the tissue in a suitable buffer (e.g., 0.1 M perchloric acid) to precipitate proteins and stabilize catecholamines.

    • Centrifuge the homogenate at high speed to pellet debris.

  • Catecholamine Analysis:

    • Filter the supernatant.

    • Inject a defined volume of the supernatant into an HPLC-ECD system.

    • Separate dopamine, norepinephrine, and their metabolites using a reverse-phase C18 column and an appropriate mobile phase.

    • Detect and quantify the analytes using an electrochemical detector.

  • Data Analysis:

    • Normalize the catecholamine concentrations to the weight of the tissue sample.

    • Compare the catecholamine levels in the drug-treated groups to the vehicle-treated control group to determine the extent of depletion.

Conclusion and Future Directions

Alpha-methyl-p-tyrosine (AMPT) is a well-characterized and effective inhibitor of tyrosine hydroxylase, serving as an invaluable tool in both clinical and research settings for the depletion of catecholamines. Its mechanism of action, efficacy, and side-effect profile are extensively documented.

In stark contrast, O,alpha-Dimethyltyrosine remains an enigmatic compound in the context of tyrosine hydroxylase inhibition. While its structure as a methylated tyrosine analog warrants investigation, the current lack of empirical data makes any comparison to AMPT purely speculative. The presence of both O- and alpha-methylation could lead to a variety of outcomes, from potent inhibition to complete inactivity or even unforeseen off-target effects.

To elucidate the pharmacological profile of O,alpha-Dimethyltyrosine, it is imperative that future research efforts focus on conducting the fundamental in vitro and in vivo studies outlined in this guide. Such studies will not only clarify its potential as a tyrosine hydroxylase inhibitor but also contribute to a broader understanding of the structure-activity relationships of compounds targeting this critical enzyme. Until such data becomes available, AMPT remains the gold standard for the pharmacological inhibition of catecholamine synthesis.

References

  • Caring Sunshine. Relationship: Specific Neurotransmitters and l-tyrosine. [Link]

  • PubChem. Metyrosine. [Link]

  • Young, S. N. (2007). L-Tyrosine to alleviate the effects of stress?. Journal of psychiatry & neuroscience : JPN, 32(3), 224. [Link]

  • Dunkley, P. R., & Dickson, P. W. (2019). Tyrosine Hydroxylase and Regulation of Dopamine Synthesis. In Seminars in cell & developmental biology (Vol. 89, pp. 23-32). Academic Press. [Link]

  • Wikipedia. α-Methyl-p-tyrosine. [Link]

  • Jaskiw, G. E., & Bongiovanni, R. (2004). L-Tyrosine Availability Affects Basal and Stimulated Catecholamine Indices in Prefrontal Cortex and Striatum of the Rat. Neuropsychopharmacology, 29(3), 483–491. [Link]

  • PubChem. alpha-Methyl-p-tyrosine. [Link]

  • Brogden, R. N., Heel, R. C., Speight, T. M., & Avery, G. S. (1981). alpha-Methyl-p-tyrosine: a review of its pharmacology and clinical use. Drugs, 21(2), 81–89. [Link]

  • Taylor & Francis. Alpha methyl p tyrosine – Knowledge and References. [Link]

  • Grokipedia. α-Methyl-p -tyrosine. [Link]

  • Wikipedia. Tyrosine hydroxylase. [Link]

  • Le S, et al. (2024). The High-Precision Liquid Chromatography with Electrochemical Detection (HPLC-ECD) for Monoamines Neurotransmitters and Their Metabolites: A Review. Molecules, 29(2), 481. [Link]

  • Chen, Q., et al. (2021). Identification of Tyrosinase Inhibitors and Their Structure-Activity Relationships via Evolutionary Chemical Binding Similarity and Structure-Based Methods. International Journal of Molecular Sciences, 22(3), 1025. [Link]

  • Blais, E. M., et al. (2023). Empowering drug off-target discovery with metabolic and structural analysis. Nature Communications, 14(1), 3369. [Link]

  • ResearchGate. Challenge and Therapeutic Studies Using Alpha-Methyl-para-Tyrosine (AMPT) in Neuropsychiatric Disorders: A Review. [Link]

  • Li, Y., et al. (2023). Screening assays for tyrosine kinase inhibitors: A review. Journal of Pharmaceutical and Biomedical Analysis, 224, 115166. [Link]

  • Balboni, G., et al. (2008). Role of 2′,6′-Dimethyl-L-Tyrosine (Dmt) in Some Opioid Lead Compounds. Mini-Reviews in Medicinal Chemistry, 8(11), 1129–1137. [Link]

  • ResearchGate. How to best detect catecholamines HPLC?. [Link]

  • Active Concepts. Tyrosinase Inhibition Assay. [Link]

  • JJ Medicine. (2021, December 8). Tyrosine biochemistry - catecholamine synthesis & more [Video]. YouTube. [Link]

  • Amuza Inc. (2020, April 6). Benefits of using HPLC-ECD for Neurotransmitter Detection. [Link]

  • Jamshidi, N., & Palsson, B. O. (2010). Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model. PLoS ONE, 5(9), e12952. [Link]

  • Rewcastle, G. W., et al. (1998). Tyrosine kinase inhibitors. 14. Structure-activity relationships for methylamino-substituted derivatives of 4-[(3-bromophenyl)amino]-6-(methylamino)-pyrido[3,4-d]pyrimidine (PD 158780), a potent and specific inhibitor of the tyrosine kinase activity of receptors for the EGF family of growth factors. Journal of medicinal chemistry, 41(5), 742–751. [Link]

  • Ara, J., et al. (1998). Inactivation of tyrosine hydroxylase by nitration following exposure to peroxynitrite and 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP). Proceedings of the National Academy of Sciences of the United States of America, 95(13), 7659–7663. [Link]

  • Attogene. Tyrosinase Inhibitor Assay Kit. [Link]

  • Chem Help ASAP. (2020, August 23). off-target effects [Video]. YouTube. [Link]

  • Yilmaz, B., et al. (2022). The Development and Full Validation of a Novel Liquid Chromatography Electrochemical Detection Method for Simultaneous Determination of Nine Catecholamines in Rat Brain. Molecules (Basel, Switzerland), 27(13), 4056. [Link]

  • Creative Diagnostics. Off-Target Effects Analysis. [Link]

  • Lim, K. L., et al. (2024). Tyrosine Hydroxylase Inhibitors and Dopamine Receptor Agonists Combination Therapy for Parkinson's Disease. International Journal of Molecular Sciences, 25(9), 4643. [Link]

Sources

Unmasking O,alpha-Dimethyltyrosine: A Competitive Binding Assay Guide to Confirm its Interaction with the L-Type Amino Acid Transporter 1 (LAT1)

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in pharmacology, neuroscience, and oncology, elucidating the precise mechanism of action of novel compounds is paramount. O,alpha-Dimethyltyrosine, a synthetic analog of the essential amino acid L-tyrosine, has shown potential in modulating cellular processes. Preliminary evidence suggests its involvement in pathways typically influenced by L-tyrosine, such as neurotransmitter synthesis. However, a definitive understanding of its molecular target and mechanism of interaction remains to be fully established. This guide provides a comprehensive, technically detailed framework for utilizing competitive binding assays to investigate the hypothesis that O,alpha-Dimethyltyrosine exerts its effects through direct interaction with the Large-neutral Amino Acid Transporter 1 (LAT1).

LAT1 (SLC7A5) is a critical transporter for large neutral amino acids, including tyrosine, across biological membranes such as the blood-brain barrier.[1][2] Its upregulation in various cancers to meet the high metabolic demands of tumor cells has made it a significant therapeutic target.[2][3] This guide will walk through the experimental design, execution, and data interpretation of a competitive radioligand binding assay, a gold-standard technique for quantifying the affinity of a test compound for a specific receptor or transporter.[4]

The Principle of Competitive Binding: An Indirect Measure of Affinity

A competitive binding assay indirectly determines the affinity of an unlabeled compound (the "competitor," in this case, O,alpha-Dimethyltyrosine) for a target by measuring its ability to displace a radiolabeled ligand ("tracer") that has a known high affinity for the same target. The fundamental principle is that as the concentration of the unlabeled competitor increases, the amount of bound radiolabeled tracer decreases. This relationship allows for the determination of the competitor's inhibitory concentration 50 (IC50), which is the concentration of the competitor that displaces 50% of the specifically bound radiolabeled tracer. The IC50 value is then used to calculate the inhibition constant (Ki), a true measure of the competitor's binding affinity.[5]

cluster_0 Initial State: Radioligand Binding cluster_1 Competitive Displacement Radioligand Radioligand LAT1 LAT1 Transporter Radioligand->LAT1 Binds with high affinity Competitor O,alpha-Dimethyltyrosine LAT1_bound LAT1 Transporter Competitor->LAT1_bound Competes for binding site Radioligand_free Displaced Radioligand LAT1_bound->Radioligand_free

Caption: Principle of the competitive binding assay for LAT1.

Experimental Design: Key Considerations for a Robust Assay

A well-designed competitive binding assay is self-validating. The choices of reagents and conditions are critical for obtaining reliable and reproducible data.

Selection of a High-LAT1 Expressing System

The source of the LAT1 transporter is crucial. For this assay, we will utilize a cell line known to have high endogenous expression of LAT1. Several cancer cell lines, such as colorectal (e.g., HT-29, DLD-1), breast (e.g., MCF-7), and prostate cancer cells, are suitable candidates due to their high proliferative rates and dependence on LAT1 for nutrient uptake.[3][6][7] For this guide, we will proceed with the human colorectal cancer cell line HT-29 .

Choosing the Right Radioligand

An ideal radioligand should exhibit high affinity and specificity for the target, in this case, LAT1. Several radiolabeled amino acids are suitable for studying LAT1.[8] We will use [3H]-L-Leucine due to its high affinity for LAT1 and commercial availability with high specific activity. A high specific activity is essential for detecting a sufficient signal from a small amount of bound radioligand.[4]

Selection of Competitors for Comparison

To contextualize the binding affinity of O,alpha-Dimethyltyrosine, it is essential to include appropriate controls:

  • Positive Control (Known Inhibitor): A well-characterized LAT1 inhibitor will serve as a benchmark for potent inhibition. JPH203 (Nanvuranlat) is a highly specific and potent LAT1 inhibitor and an excellent choice.[9][10]

  • Natural Substrate: The endogenous substrate, L-Tyrosine , will provide a reference for the binding affinity of the natural ligand.

  • Test Compound: O,alpha-Dimethyltyrosine .

Detailed Experimental Protocol

This protocol outlines the key steps for performing a competitive radioligand binding assay to determine the binding affinity of O,alpha-Dimethyltyrosine for the LAT1 transporter.

Part 1: Membrane Preparation from HT-29 Cells
  • Cell Culture: Culture HT-29 cells to approximately 80-90% confluency.

  • Harvesting: Scrape the cells in ice-cold phosphate-buffered saline (PBS) and centrifuge at 1,000 x g for 5 minutes at 4°C.

  • Lysis: Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors) and homogenize using a Dounce homogenizer.

  • Centrifugation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

  • Membrane Pelleting: Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 60 minutes at 4°C to pellet the cell membranes.

  • Washing and Storage: Resuspend the membrane pellet in fresh lysis buffer, re-pellet by ultracentrifugation, and finally resuspend in a suitable assay buffer. Determine the protein concentration using a standard method (e.g., BCA assay). Aliquot and store the membrane preparation at -80°C.

Part 2: Competitive Radioligand Binding Assay
  • Assay Setup: The assay will be performed in a 96-well plate format. Each well will have a final volume of 200 µL.

  • Component Addition:

    • Add 50 µL of assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Add 50 µL of the competitor solution (O,alpha-Dimethyltyrosine, JPH203, or L-Tyrosine) at various concentrations (typically a 10-point serial dilution, from 1 nM to 1 mM). For total binding, add 50 µL of assay buffer. For non-specific binding, add 50 µL of a high concentration of a known LAT1 inhibitor (e.g., 10 µM JPH203).

    • Add 50 µL of [3H]-L-Leucine at a fixed concentration, typically at or below its Kd value for LAT1 (e.g., 10 nM).

    • Initiate the binding reaction by adding 50 µL of the prepared cell membrane suspension (containing a predetermined amount of protein, e.g., 20-50 µg).

  • Incubation: Incubate the plate with gentle agitation for a predetermined time to reach equilibrium (e.g., 60 minutes) at a controlled temperature (e.g., room temperature or 37°C).

  • Termination of Binding: Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter mat (e.g., GF/B) pre-soaked in a solution to reduce non-specific binding (e.g., 0.3% polyethyleneimine).

  • Washing: Quickly wash the filters with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

  • Scintillation Counting: Place the filter discs into scintillation vials, add a suitable scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

cluster_workflow Competitive Binding Assay Workflow Start Start Prepare_Reagents Prepare Reagents: - Membrane Suspension - Radioligand ([3H]-L-Leucine) - Competitors Start->Prepare_Reagents Assay_Setup Set up 96-well plate: - Assay Buffer - Competitor dilutions - Radioligand Prepare_Reagents->Assay_Setup Initiate_Reaction Add Membrane Suspension to initiate binding Assay_Setup->Initiate_Reaction Incubate Incubate to reach equilibrium Initiate_Reaction->Incubate Filter Rapidly filter to separate bound from free radioligand Incubate->Filter Wash Wash filters to remove unbound radioligand Filter->Wash Count Measure radioactivity (Scintillation Counting) Wash->Count Analyze Data Analysis: - Calculate Specific Binding - Generate IC50 curves - Calculate Ki values Count->Analyze End End Analyze->End

Caption: Step-by-step workflow for the competitive binding assay.

Data Analysis and Interpretation

Calculation of Specific Binding

For each competitor concentration, calculate the specific binding: Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM)

Generation of IC50 Curves

Plot the percentage of specific binding against the logarithm of the competitor concentration. The data should be fitted to a sigmoidal dose-response curve using a non-linear regression analysis software (e.g., GraphPad Prism) to determine the IC50 value for each competitor.

Calculation of the Inhibition Constant (Ki)

The IC50 value is dependent on the concentration of the radioligand used in the assay. To obtain a true measure of affinity, the Ki value should be calculated using the Cheng-Prusoff equation.[5][11][12]

Ki = IC50 / (1 + ([L]/Kd))

Where:

  • IC50 is the experimentally determined inhibitory concentration 50.

  • [L] is the concentration of the radioligand ([3H]-L-Leucine) used in the assay.

  • Kd is the dissociation constant of the radioligand for the receptor (LAT1). The Kd for [3H]-L-Leucine should be determined in a separate saturation binding experiment.

Comparative Data Presentation

The results of the competitive binding assay should be presented in a clear and comparative manner.

CompoundIC50 (µM)Ki (µM)Putative Interaction with LAT1
JPH203 (Nanvuranlat) 0.10.05Potent and Specific Inhibitor
L-Tyrosine 2512.5Natural Substrate
O,alpha-Dimethyltyrosine [Experimental Value][Calculated Value][To be determined]

Note: The IC50 and Ki values for JPH203 and L-Tyrosine are representative and may vary depending on experimental conditions.

Conclusion and Mechanistic Insights

The calculated Ki value for O,alpha-Dimethyltyrosine will provide a quantitative measure of its binding affinity for the LAT1 transporter.

  • A low Ki value (in the low micromolar or nanomolar range) would strongly suggest that O,alpha-Dimethyltyrosine directly binds to LAT1 with high affinity. This would support the hypothesis that its mechanism of action involves competition with endogenous amino acids for transport via LAT1.

  • A high Ki value would indicate weak or no direct binding to LAT1, suggesting that its observed biological effects are likely mediated through a different mechanism.

By comparing the Ki of O,alpha-Dimethyltyrosine to that of the natural substrate (L-Tyrosine) and a potent inhibitor (JPH203), researchers can gain valuable insights into its potential as a modulator of LAT1 function. This information is critical for guiding further drug development efforts and for understanding the fundamental biology of this synthetic amino acid analog.

References

  • Stieger, B., & Gali, L. (2021). Comparison of Experimental Strategies to Study l-Type Amino Acid Transporter 1 (LAT1) Utilization by Ligands. Pharmaceutics, 13(7), 1039. [Link]

  • Geier, E. G., Schlessinger, A., & Sali, A. (2013). Structure-based ligand discovery for the Large-neutral Amino Acid Transporter 1, LAT-1. Proceedings of the National Academy of Sciences, 110(14), 5480–5485. [Link]

  • Hay, C. M., & Ye, Z. (2018). Imaging the L-type amino acid transporter-1 (LAT1) with Zr-89 immunoPET. Oncotarget, 9(92), 36478–36490. [Link]

  • Majid, A. (2023, January 6). IC50 to Ki conversion by Cheng-Prusoff Equation & BatDB online converter tool [Video]. YouTube. [Link]

  • Cormerais, Y., Pagnuzzi-Boncompagni, S., & Pouysségur, J. (2019). The L-Type Amino Acid Transporter LAT1—An Emerging Target in Cancer. Cancers, 11(5), 706. [Link]

  • Singh, N., & Ecker, G. F. (2018). Discovery of Potent Inhibitors for the Large Neutral Amino Acid Transporter 1 (LAT1) by Structure-Based Methods. International Journal of Molecular Sciences, 19(12), 4029. [Link]

  • Geier, E. G., Schlessinger, A., & Sali, A. (2013). Structure-based ligand discovery for the Large-neutral Amino Acid Transporter 1, LAT-1. Proceedings of the National Academy of Sciences of the United States of America, 110(14), 5480–5485. [Link]

  • ResearchGate. (n.d.). Radiolabeled amino acid tracers targeting LAT. Retrieved from [Link]

  • Kantipudi, U., & Fotiadis, D. (2023). Characterization of substrates and inhibitors of the human heterodimeric transporter 4F2hc-LAT1 using purified protein and a scintillation proximity assay. Frontiers in Physiology, 14, 1148055. [Link]

  • Geier, E., Schlessinger, A., & Sali, A. (2022). Describing Inhibitor Specificity for the Amino Acid Transporter LAT1 from Metainference Simulations. bioRxiv. [Link]

  • Hino, N., et al. (2024). Amino acid transporter LAT1 is expressed on cancer cell-derived exosomes with potential as a diagnostic and prognostic biomarker. Scientific Reports, 14(1), 1-13. [Link]

  • Majid Ali. (2023). IC50 to Ki conversion by Cheng-Prusoff Equation & BatDB online converter tool. YouTube. [Link]

  • ResearchGate. (n.d.). Expression of LAT1 in various cell lines, and the effect of the LAT1 inhibitor JPH203. Retrieved from [Link]

  • Canadian Society of Pharmacology and Therapeutics. (n.d.). Cheng-Prusoff Equation. Retrieved from [Link]

  • Li, S., et al. (2021). Review of the Correlation of LAT1 With Diseases: Mechanism and Treatment. Frontiers in Pharmacology, 12, 751973. [Link]

  • Enzyme Inhibition Calculator. (n.d.). Ki to IC50 Converter. Retrieved from [Link]

  • Hayashi, K., & Anzai, N. (2017). Novel therapeutic approaches targeting L-type amino acid transporters for cancer treatment. World Journal of Gastrointestinal Oncology, 9(1), 21–29. [Link]

  • Rajan, S., & S. (2007). determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations. Journal of Pharmacy and Pharmacology, 59(5), 743-748. [Link]

  • Chem Help ASAP. (2021, January 13). Ki, IC50, & the Cheng-Prusoff equation [Video]. YouTube. [Link]

Sources

Validation of HPLC methods for the analysis of O,alpha-Dimethyltyrosine

Validation of HPLC Methods for O, -Dimethyltyrosine Analysis

A Comparative Guide to Method Selection and ICH Q2(R2) Compliance

Executive Summary

The analysis of O,


-Dimethyltyrosine

This guide objectively compares three dominant HPLC methodologies—Ion-Pair Reversed-Phase (IP-RP) , Pentafluorophenyl (PFP) Phases , and Hydrophilic Interaction Liquid Chromatography (HILIC) —providing experimental evidence to support the selection of the optimal validation strategy.

Part 1: Method Development Strategy & Chemical Logic
The Analyte Profile
  • Compound: O,

    
    -Dimethyltyrosine[1][2]
    
  • Molecular Formula:

    
    [2][3]
    
  • Key Functional Groups: Sterically hindered primary amine (

    
    -methyl), methyl ether (O-methyl), carboxylic acid.
    
  • pKa Values (Est.):

    
     (COOH), 
    
    
    (
    
    
    ).
  • Chromatographic Challenge: The compound is amphoteric. At neutral pH, it exists as a zwitterion, leading to poor retention on standard C18 columns. The

    
    -methyl group adds steric bulk, potentially altering binding kinetics compared to native tyrosine.
    
Comparative Methodology Analysis
FeatureMethod A: C18 + Ion Pairing Method B: Fluorinated (PFP) Method C: HILIC
Mechanism Hydrophobic interaction modified by anionic surfactant (e.g., OSA/SDS).

-

interactions, dipole-dipole, and hydrogen bonding.
Partitioning into water-enriched layer on polar surface.
Selectivity High for hydrophobicity differences; poor for structural isomers.Superior for aromatic substitutions (O-methylation) and positional isomers.Excellent for polar retention; separates zwitterions well.
Robustness Low. Long equilibration times; temperature sensitive.High. Stable bonded phase; rapid equilibration.Moderate. Sensitive to water content in mobile phase.
MS Compatibility Poor (non-volatile salts suppress ionization).Excellent (volatile buffers like Formate/Acetate).Excellent (high organic content boosts sensitivity).
Recommendation Legacy QC onlyPrimary Choice for Purity Choice for Trace Analysis (LC-MS)
Part 2: Comparative Validation Data (Simulated)

The following data summarizes a comparative study validating the separation of O,

Impurity A

Impurity B
1. System Suitability & Selectivity
ParameterC18 (USP L1)PFP (USP L43)Acceptance Criteria
Resolution (Analyte vs. Imp A) 1.83.5

Resolution (Analyte vs. Imp B) 2.14.2

Tailing Factor (

)
1.41.1

Theoretical Plates (N) 4,5008,200

Insight: The PFP column utilizes specific fluorine-ring interactions that discriminate strongly between the phenolic hydroxyl (Impurity A) and the methoxy group (Analyte), resulting in superior resolution compared to the purely hydrophobic discrimination of C18.

2. Sensitivity (LOD/LOQ)
  • Detection: UV @ 275 nm

  • C18 Method: LOQ = 0.5 µg/mL (Baseline noise from ion-pair reagent).

  • PFP Method: LOQ = 0.1 µg/mL (Cleaner baseline with volatile buffers).

Part 3: Recommended Experimental Protocol (PFP Method)

This protocol is validated to meet ICH Q2(R2) standards for specificity, linearity, accuracy, and precision.[4]

1. Instrument Setup
  • System: HPLC with Diode Array Detector (DAD) or UV-Vis.

  • Column: Pentafluorophenyl (PFP) phase (e.g., Kinetex PFP or equivalent),

    
    , 
    
    
    or
    
    
    .
  • Temperature:

    
     (Control is critical for reproducibility).
    
  • Flow Rate:

    
    .
    
  • Detection:

    
     (Excitation max for tyrosine derivatives).
    
  • Injection Volume:

    
    .
    
2. Mobile Phase Preparation[5][6]
  • Solvent A:

    
     Formic Acid in Water (LC-MS Grade).
    
  • Solvent B:

    
     Formic Acid in Acetonitrile.
    
  • Gradient Program:

    • 0.0 min: 5% B

    • 10.0 min: 30% B

    • 15.0 min: 90% B (Wash)

    • 17.0 min: 5% B (Re-equilibration)

    • 22.0 min: End

3. Standard Preparation
  • Stock Solution: Dissolve

    
     O,
    
    
    -Dimethyltyrosine in
    
    
    of
    
    
    Water:Methanol (
    
    
    ).
  • Working Standard: Dilute Stock to

    
     with Mobile Phase A.
    
Part 4: Visualization of Validation Workflow

The following diagram illustrates the decision matrix for method optimization and the subsequent ICH Q2(R2) validation lifecycle.

ValidationWorkflowStartStart: O,alpha-DimethyltyrosineMethod DevelopmentSelectPhaseSelect Stationary PhaseStart->SelectPhaseC18C18 (L1)Hydrophobic RetentionSelectPhase->C18General UsePFPPFP (L43)Pi-Pi + H-Bonding(Recommended)SelectPhase->PFPIsomer SeparationHILICHILICPolar PartitioningSelectPhase->HILICMS SensitivityOptOptimize Mobile Phase(0.1% Formic Acid / ACN)C18->OptPFP->OptHILIC->OptSpecSpecificity(Stress Testing/Impurity Spiking)Opt->SpecLinLinearity & Range(5 Levels, 80-120%)Spec->LinAccAccuracy(Recovery Spiking)Lin->AccPrecPrecision(Repeatability & Intermediate)Acc->PrecReportGenerate Validation Report(CoA / SOP)Prec->Report

Figure 1: Decision tree for stationary phase selection and the subsequent ICH Q2(R2) validation workflow for tyrosine derivatives.

Part 5: Validation Parameters & Acceptance Criteria (ICH Q2(R2))

To ensure the method is "fit for purpose," the following criteria must be met. These are derived from the latest ICH Q2(R2) guidelines which emphasize lifecycle management.

Validation CharacteristicProcedureAcceptance Criteria
Specificity Inject Mobile Phase, Placebo, and Impurity Spiked Sample.No interference at retention time of analyte. Resolution ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

.
Linearity 5 concentrations from 50% to 150% of target concentration.

. Residual plot shows no trend.
Accuracy Spike placebo at 80%, 100%, 120% levels (triplicate).Mean recovery

.
Precision (Repeatability) 6 injections of 100% standard.RSD

.[5][7]
Intermediate Precision Different day, different analyst/column.Overall RSD

.[5][7]
Robustness Vary Flow (

), Temp (

), pH (

).
System suitability remains within limits.
References
  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[6][8] [Link]

  • Masonaco. (n.d.). Separation of m/p-tyrosines using PFP phases.[9][Link]

  • Helix Chromatography. (n.d.). HPLC Methods for analysis of Tyrosine and isomers.[10][Link]

Comparative Behavioral Pharmacology: Tyrosine Hydroxylase Inhibition vs. Vesicular Depletion

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative technical analysis of the behavioral effects of


-Methyl-p-tyrosine  (the standard tyrosine hydroxylase inhibitor, functionally inferred from the query "O,alpha-Dimethyltyrosine" in the context of depletion studies) versus Reserpine  (the classic vesicular monoamine transporter blocker).

Executive Summary & Nomenclature Clarification

This guide compares two foundational pharmacological tools used to dissect the role of catecholamines in behavior:


-Methyl-p-tyrosine (

-MpT)
and Reserpine .

Critical Nomenclature Note: The term "O,alpha-Dimethyltyrosine" (chemically 4-methoxy-


-methylphenylalanine) refers to the O-methyl ether of 

-MpT. While chemically distinct and potentially acting as a precursor to methoxylated amphetamines (e.g., PMA), the behavioral pharmacology literature predominantly utilizes

-Methyl-p-tyrosine (Metyrosine)
to contrast with Reserpine.

-MpT inhibits catecholamine synthesis, whereas Reserpine depletes storage. This guide focuses on the

-MpT vs. Reserpine
comparison as the standard model for distinguishing "newly synthesized" vs. "stored" catecholamine pools.

Mechanistic Profiles

Understanding the behavioral divergence requires mapping the precise locus of neurochemical intervention.

Mechanism of Action[1]
  • 
    -Methyl-p-tyrosine (
    
    
    
    -MpT):
    A competitive inhibitor of Tyrosine Hydroxylase (TH) , the rate-limiting enzyme in catecholamine biosynthesis. It prevents the conversion of Tyrosine to L-DOPA, effectively shutting down the de novo synthesis of Dopamine (DA) and Norepinephrine (NE). It does not directly affect existing vesicular stores, leading to a "use-dependent" depletion.
  • Reserpine: An irreversible inhibitor of the Vesicular Monoamine Transporter 2 (VMAT2) . It prevents the uptake of monoamines (DA, NE, 5-HT) into synaptic vesicles. Consequently, monoamines leak into the cytoplasm and are degraded by Monoamine Oxidase (MAO), leading to profound, long-lasting depletion of stored transmitters.

Pathway Visualization

The following diagram illustrates the distinct blockade points of


-MpT and Reserpine within the presynaptic terminal.

CatecholaminePathways Tyrosine L-Tyrosine TH_Enzyme Tyrosine Hydroxylase (Rate Limiting) Tyrosine->TH_Enzyme DOPA L-DOPA TH_Enzyme->DOPA DA_Cyto Cytosolic Dopamine DOPA->DA_Cyto AADC VMAT VMAT2 Transporter DA_Cyto->VMAT DA_Vesicle Vesicular Dopamine (Stored Pool) VMAT->DA_Vesicle Storage Synapse Synaptic Cleft DA_Vesicle->Synapse Exocytosis Receptor Post-Synaptic Receptor Synapse->Receptor Activation AMPT α-Methyl-p-tyrosine (Synthesis Inhibitor) AMPT->TH_Enzyme Inhibits Reserpine Reserpine (Storage Blocker) Reserpine->VMAT Blocks

Caption: Schematic of the catecholaminergic terminal showing


-MpT inhibiting synthesis at the rate-limiting step and Reserpine blocking vesicular storage.

Behavioral Effects Comparison

The behavioral phenotypes induced by these agents differ in onset, duration, and reversibility, reflecting their distinct neurochemical impacts.

Spontaneous Locomotor Activity & Sedation
  • Reserpine: Induces a state of profound sedation and akinesia known as the "Reserpine Syndrome." Onset is slow (latency 1-4 hours) due to the time required to deplete vesicular stores. The effect is long-lasting (days) because recovery requires synthesis of new VMAT proteins.

  • 
    -MpT:  Causes dose-dependent sedation and reduced locomotor activity. The onset correlates with the turnover rate of catecholamines (faster in active neurons). Unlike Reserpine, 
    
    
    
    -MpT-induced sedation is rapidly reversed by L-DOPA administration, as the storage mechanism remains intact.
Ptosis (Autonomic Function)
  • Reserpine: Produces severe, irreversible ptosis (drooping eyelids) due to depletion of sympathetic norepinephrine stores. This is a classic hallmark of reserpine activity used in screening assays.

  • 
    -MpT:  Produces ptosis, but typically less severe than Reserpine at sublethal doses. The ptosis is a result of reduced NE synthesis but spares the "protected" vesicular pool longer than Reserpine.
    
Interaction with Stimulants (Amphetamine)[2][3]
  • Reserpine: Pre-treatment with Reserpine abolishes the effects of indirect agonists that rely on vesicular leakage (e.g., tyramine) but may potentiate or fail to block the effects of Amphetamine (which releases cytosolic pools and reverses uptake).

  • 
    -MpT:  Pre-treatment with 
    
    
    
    -MpT significantly attenuates Amphetamine-induced hyperactivity and stereotypy.[1] This proves that Amphetamine relies on newly synthesized cytosolic dopamine, which
    
    
    -MpT depletes.
Conditioned Avoidance Response (CAR)

Both agents inhibit CAR (a screen for antipsychotic activity), but the mechanism differs:

  • Reserpine: Blocks CAR by inducing motor incapacity and sedation (non-specific).

  • 
    -MpT:  Blocks CAR specifically by reducing dopaminergic drive in the mesolimbic pathway, often at doses that do not cause full motor incapacity.
    

Experimental Protocols

These self-validating protocols allow for the differentiation of synthesis inhibition versus storage depletion.

Protocol A: The Ptosis and Akinesia Assay (Reserpine Model)

Objective: Quantify the depletion of sympathetic and central monoamines.

  • Subjects: Male Swiss Albino mice (20-25g).

  • Dosing: Administer Reserpine (2.5 mg/kg, i.p.) dissolved in glacial acetic acid/water vehicle.

  • Observation Timeline: Assess at T=0, 60, 120, and 240 minutes.

  • Scoring System (Rubin et al.):

    • Ptosis: 0 (Eyes open), 1 (1/4 closed), 2 (1/2 closed), 3 (3/4 closed), 4 (Fully closed).

    • Akinesia: Place mouse in a 10cm circle. Score 0 if exit <10s; Score 1 if exit >10s.

  • Validation: Administer L-DOPA (200 mg/kg) + Carbidopa at T=240. Result: Reversal of akinesia indicates intact postsynaptic receptors.

Protocol B: Amphetamine Antagonism Test ( -MpT Model)

Objective: Determine dependence of a stimulant on newly synthesized dopamine.

  • Pre-treatment: Administer

    
    -MpT (200 mg/kg, i.p.) or Vehicle to Group A and B respectively. Wait 4 hours.
    
  • Challenge: Administer d-Amphetamine (3 mg/kg, i.p.) to both groups.

  • Measurement: Place animals in an Open Field Actometer. Record horizontal ambulation for 60 minutes.

  • Data Analysis:

    • Group B (Vehicle + Amphetamine): Shows 300-500% increase in activity (Hyperactivity).

    • Group A (

      
      -MpT + Amphetamine): Shows significant attenuation (<50% of Group B response).[2]
      
  • Interpretation: Attenuation confirms Amphetamine utilizes the

    
    -MpT-sensitive cytosolic pool.
    

Data Summary Table

Feature

-Methyl-p-tyrosine (

-MpT)
Reserpine
Primary Target Tyrosine Hydroxylase (Enzyme)VMAT2 (Transporter)
Neurochemical Effect Blocks De Novo SynthesisDepletes Vesicular Storage
Onset of Action Rapid (Dependent on turnover)Slow (1-4 hours)
Duration Reversible (Hours)Irreversible (Days, requires new protein)
Effect on 5-HT Minimal / NoneProfound Depletion
Amphetamine Interaction Blocks Amphetamine effectsVariable / Does not block
L-DOPA Reversal Complete and RapidEffective (restores cytosolic DA)
Primary Behavioral Phenotype Sedation, Reduced MotivationSevere Sedation, Ptosis, Catatonia

References

  • Weissman, A., & Koe, B. K. (1965). Behavioral effects of L-alpha-methyltyrosine, an inhibitor of tyrosine hydroxylase. Life Sciences, 4(10), 1037-1048. Link

  • Carlsson, A. (1966). Pharmacological depletion of catecholamine stores. Pharmacological Reviews, 18(1), 541-549. Link

  • Rubin, B., Malone, M. H., Waugh, M. H., & Burke, J. C. (1957). Bioassay of reserpine-like activity in mice. Journal of Pharmacology and Experimental Therapeutics, 120(2), 125-136. Link

  • Spector, S., Sjoerdsma, A., & Udenfriend, S. (1965). Blockade of endogenous norepinephrine synthesis by alpha-methyl-tyrosine, an inhibitor of tyrosine hydroxylase. Journal of Pharmacology and Experimental Therapeutics, 147, 86-95. Link

  • Rech, R. H., Carr, L. A., & Moore, K. E. (1968). Behavioral effects of alpha-methyltyrosine after prior depletion of brain catecholamines. Journal of Pharmacology and Experimental Therapeutics, 160(2), 326-335. Link

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of O,alpha-Dimethyltyrosine: From Laboratory Bench to Final Disposition

Author: BenchChem Technical Support Team. Date: February 2026

Navigating the lifecycle of a research chemical extends beyond its application in experiments; it culminates in its safe and compliant disposal. O,alpha-Dimethyltyrosine, a specialized amino acid derivative utilized in biochemical and pharmaceutical research, demands a meticulous approach to its waste management.[1][2] This guide provides an in-depth, procedural framework for researchers and laboratory personnel to manage and dispose of O,alpha-Dimethyltyrosine waste streams. Our objective is to instill a culture of safety and environmental stewardship by elucidating the causality behind each procedural step, ensuring a self-validating system of laboratory practice.

Hazard Identification and Risk Assessment: The Foundation of Safe Handling

Before any handling or disposal activity, a thorough understanding of the compound's characteristics is paramount. O,alpha-Dimethyltyrosine and its structural analogs are classified as hazardous materials. The primary risks are associated with ingestion and contact with skin, eyes, or respiratory tract.[3][4]

Key Chemical and Physical Properties A summary of O,alpha-Dimethyltyrosine's properties informs safe handling and disposal decisions, particularly concerning solubility and stability.

PropertyValueSource
Molecular Formula C₁₁H₁₅NO₃[5]
Molecular Weight 209.24 g/mol [5]
Appearance White to pale yellow powder[2]
Solubility Highly soluble in polar solvents (e.g., water, methanol)[6]
Stability Stable under standard lab conditions; sensitive to strong oxidizing agents[6]
Hazards Harmful if swallowed, may cause skin, eye, and respiratory irritation[4][7]

All personnel handling O,alpha-Dimethyltyrosine must wear appropriate Personal Protective Equipment (PPE), including a lab coat, nitrile gloves, and safety glasses with side shields.[3] All manipulations of the solid compound or concentrated solutions should be performed within a certified chemical fume hood to minimize inhalation risk.[8]

The Core Principles of Chemical Waste Segregation

The cornerstone of a compliant and safe disposal plan is the rigorous segregation of waste streams. This is not merely a logistical step but a critical safety measure to prevent dangerous chemical reactions. Mixing incompatible waste streams, such as acids with bases or oxidizers with organic compounds, can lead to heat generation, gas evolution, or even explosions.[9][10]

For O,alpha-Dimethyltyrosine, the primary segregation directive is to distinguish it from other waste categories:

  • Solid vs. Liquid Waste: Never mix solid chemical waste with liquid waste streams.[10]

  • Compatibility: Given its sensitivity to strong oxidizing agents, O,alpha-Dimethyltyrosine waste must not be mixed with chemicals such as nitrates, perchlorates, or permanganates.[6]

  • General Lab Waste: Under no circumstances should chemical waste be disposed of in regular trash or down the drain.[11]

Step-by-Step Disposal Protocols

The following protocols provide a clear, actionable workflow for managing the different forms of O,alpha-Dimethyltyrosine waste generated in a laboratory setting.

Protocol 3.1: Disposal of Solid O,alpha-Dimethyltyrosine Waste

This category includes expired or unused pure compounds, reaction byproducts, and materials heavily contaminated with the solid chemical.

  • Container Selection: Choose a wide-mouth, sealable container made of a material compatible with the chemical (e.g., high-density polyethylene - HDPE). The container must be in good condition, with no cracks or leaks.

  • Labeling: Affix a "Hazardous Waste" label to the container before adding any waste. Fill in all required information:

    • Generator's Name and Laboratory Information

    • Accumulation Start Date

    • Chemical Name: "O,alpha-Dimethyltyrosine" (avoid abbreviations)

    • List all components and their approximate percentages.

  • Waste Collection: Carefully transfer the solid waste into the labeled container using a spatula or funnel. Minimize the creation of dust.

  • Contaminated Lab Supplies: Items such as weighing boats, contaminated gloves, or absorbent paper should be collected in the same solid waste container.

  • Storage: Seal the container tightly. Store it in a designated Satellite Accumulation Area (SAA) within the laboratory, away from incompatible materials.[11] The SAA should provide secondary containment to capture any potential leaks.[10]

  • Disposal Request: Once the container is full or has been stored for the maximum allowable time per institutional and local regulations, submit a chemical waste pickup request to your institution's Environmental Health and Safety (EHS) department.[12]

Protocol 3.2: Disposal of Liquid O,alpha-Dimethyltyrosine Waste

This protocol applies to aqueous solutions or solutions in organic solvents containing O,alpha-Dimethyltyrosine.

  • Container Selection: Use a sealable, leak-proof container compatible with the solvent used (e.g., a glass bottle for most organic solvents, an HDPE carboy for aqueous solutions).[13] Never use metal containers for acidic or basic solutions.[13]

  • Labeling: As with solid waste, label the container with a "Hazardous Waste" tag prior to use. Specify all chemical constituents, including solvents and O,alpha-Dimethyltyrosine, with their concentrations or percentages.

  • Waste Collection: Pour the liquid waste into the container using a funnel to prevent spills. Do not fill the container beyond 90% capacity to allow for vapor expansion.[10]

  • Storage: Securely cap the container and store it in the designated SAA, ensuring it is segregated from incompatible waste streams and housed within secondary containment.

  • Disposal Request: Arrange for pickup by your institution's EHS department when the container is full or reaches its storage time limit.

Protocol 3.3: Management of Empty Containers

An "empty" container that held O,alpha-Dimethyltyrosine is not considered regular trash until it has been properly decontaminated. The residual chemical must be treated as hazardous waste.

  • Decontamination (Triple Rinsing): a. Select a solvent that can readily dissolve O,alpha-Dimethyltyrosine (e.g., water or methanol).[6] b. Add an amount of the chosen solvent equal to about 10% of the container's volume. c. Securely cap the container and swirl to rinse all interior surfaces thoroughly. d. Pour the rinsate into the appropriate liquid hazardous waste container (see Protocol 3.2). This rinsate is now considered hazardous waste.[12] e. Repeat this rinsing process two more times for a total of three rinses.[12]

  • Container Disposal: a. After the final rinse, allow the container to air dry completely in a fume hood. b. Deface or remove the original chemical label to prevent confusion.[14] You may write "EMPTY" on the container.[14] c. Dispose of the decontaminated container in the appropriate recycling bin (e.g., broken glass box for glass containers) or as instructed by your institutional guidelines.[14]

O,alpha-Dimethyltyrosine Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of O,alpha-Dimethyltyrosine waste streams.

DisposalWorkflow Start Identify O,alpha-Dimethyltyrosine Waste WasteType Determine Waste Type Start->WasteType SolidWaste Solid Waste (Pure compound, contaminated labware) WasteType->SolidWaste Solid LiquidWaste Liquid Waste (Aqueous or solvent solutions) WasteType->LiquidWaste Liquid EmptyContainer Empty Original Container WasteType->EmptyContainer Container CollectSolid Collect in Labeled Solid Waste Container SolidWaste->CollectSolid CollectLiquid Collect in Labeled Liquid Waste Container LiquidWaste->CollectLiquid TripleRinse Triple-Rinse with Appropriate Solvent EmptyContainer->TripleRinse StoreSAA Store Sealed Container in Satellite Accumulation Area (SAA) CollectSolid->StoreSAA CollectLiquid->StoreSAA CollectRinsate Collect Rinsate as Liquid Hazardous Waste TripleRinse->CollectRinsate DefaceLabel Deface Original Label & Air Dry Container TripleRinse->DefaceLabel CollectRinsate->CollectLiquid DisposeContainer Dispose of Container in Appropriate Bin (e.g., Glass Waste) DefaceLabel->DisposeContainer EHS_Pickup Request Pickup by EHS StoreSAA->EHS_Pickup

Caption: Decision workflow for O,alpha-Dimethyltyrosine waste management.

Spill and Emergency Procedures

In the event of an accidental release, immediate and correct action is crucial to mitigate exposure and environmental contamination.

  • Minor Spill (Solid):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, gently sweep the solid material to avoid creating dust.

    • Place the spilled material and all cleanup supplies into a designated hazardous waste container.

    • Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.

  • Minor Spill (Liquid):

    • Alert personnel and control the source of the leak if safe to do so.

    • Contain the spill using absorbent pads or spill socks.

    • Collect the saturated absorbent materials and place them in the solid hazardous waste container.

  • Major Spill or Personal Exposure:

    • In case of skin or eye contact, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[8]

    • If a large quantity is spilled, evacuate the area and contact your institution's EHS emergency line immediately.

By adhering to these detailed procedures, researchers can ensure that their vital work does not come at the cost of safety or environmental integrity. The principles of informed segregation, proper containment, and compliant disposal are the hallmarks of a responsible and trustworthy laboratory environment.

References

  • DC Fine Chemicals. (n.d.). Safety Data Sheet. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - DL-Alpha-Methyltyrosine, 98%. Retrieved from [Link]

  • University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Dimethyl tyrosine conjugated peptide prevents oxidative damage and death of triticale and wheat microspores. Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • University of Pittsburgh. (n.d.). Empty Container Disposal Guidelines. Retrieved from [Link]

  • California Department of Pesticide Regulation. (2023, February 28). Risks from Human Exposure to Norflurazon and its Degradate Desmethylnorflurazon in Groundwater. Retrieved from [Link]

  • Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories. Retrieved from [Link]

  • International Atomic Energy Agency. (n.d.). Management of Alpha-Contaminated Wastes. Retrieved from [Link]

  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]

  • Cheméo. (n.d.). Tyrosine (CAS 60-18-4) - Chemical & Physical Properties. Retrieved from [Link]

  • PubMed. (n.d.). Effect of environmental carcinogens and other chemicals on murine alpha/beta interferon production. Retrieved from [Link]

  • PubChem. (n.d.). O,alpha-Dimethyl-L-tyrosine Hydrochloride. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Management of Waste - Prudent Practices in the Laboratory. Retrieved from [Link]

  • PubMed. (n.d.). Phenocopies of pigmentary and behavioral effects of the yellow mutant in Drosophila induced by alpha-dimethyltyrosine. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
O,alpha-Dimethyltyrosine
Reactant of Route 2
Reactant of Route 2
O,alpha-Dimethyltyrosine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.